Hpk1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(hydroxymethyl)anilino]-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-29-8-7-14-10-20(32-2)19(9-16(14)12-29)27-23-25-11-17(21(24)31)22(28-23)26-18-6-4-3-5-15(18)13-30/h3-6,9-11,30H,7-8,12-13H2,1-2H3,(H2,24,31)(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZFLUIBCNIAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4CO)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hpk1-IN-4: A Deep Dive into its Mechanism of Action in T-Cells
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Hpk1-IN-4, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), within T-lymphocytes. We will explore the core signaling pathways affected, present quantitative data from relevant studies, detail experimental methodologies, and visualize complex interactions through signaling pathway diagrams.
Introduction: HPK1 as a Negative Regulator in T-Cell Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. In T-lymphocytes, HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and initiates a negative feedback loop that attenuates T-cell activation, thereby dampening the immune response. This intrinsic braking mechanism makes HPK1 an attractive therapeutic target for enhancing anti-tumor immunity. Pharmacological inhibition of HPK1 has been shown to reinvigorate T-cell responses, making it a promising strategy in cancer immunotherapy.
Core Mechanism of Action of this compound
This compound is a highly potent, ATP-competitive inhibitor of HPK1 with an IC50 of 0.061 nM. Its mechanism of action centers on preventing the downstream signaling cascade initiated by HPK1 following T-cell activation.
Upon TCR stimulation, HPK1 is recruited to the signaling complex and activated. The primary substrate of activated HPK1 in T-cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a critical adaptor protein. HPK1 phosphorylates SLP-76 at the Serine 376 residue. This phosphorylation event creates a binding site for the 14-3-3 family of proteins, which in turn leads to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 effectively dismantles the TCR signaling complex, leading to the attenuation of downstream pathways.
This compound, by inhibiting the kinase activity of HPK1, directly prevents the phosphorylation of SLP-76. This blockade of SLP-76 phosphorylation is the linchpin of this compound's activity. By preventing SLP-76 degradation, the inhibitor ensures the stability of the TCR signaling complex, leading to a more robust and sustained T-cell response.
The consequences of this action are multifaceted:
-
Enhanced T-Cell Activation: T-cells treated with HPK1 inhibitors show increased expression of activation markers such as CD69 and CD25.
-
Increased Cytokine Production: Inhibition of HPK1 leads to a significant increase in the secretion of key pro-inflammatory and anti-tumor cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).
-
Augmented T-Cell Proliferation and Cytotoxicity: By sustaining TCR signaling, HPK1 inhibitors promote the proliferation of both CD4+ and CD8+ T-cells and enhance the tumor-killing capacity of cytotoxic T-lymphocytes.
-
Restoration of Downstream Signaling: HPK1 inhibition results in elevated and sustained activation of downstream signaling pathways, including the Erk/MAPK and NF-κB pathways, and restores AP-1 signaling.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of HPK1 inhibition in T-cells.
| Inhibitor | Target | IC50 | Cell Type | Key Findings | Reference |
| This compound (comp 22) | HPK1 | 0.061 nM | - | Potent HPK1 inhibitor. | |
| KHK-6 | HPK1 | 20 nM | Human T-cells | Inhibited pSLP-76 (Ser376); enhanced cytokine production and T-cell mediated killing. | |
| Compound 1 | HPK1 | 55 nM (pSLP76 IC50) | Human T-cells | Inverse correlation between pSLP76 inhibition and IL-2/IFN-γ increase; prevented T-cell exhaustion. | |
| PF-07265028 | HPK1 | - | Primary human T-cells | Dose-dependent inhibition of pSLP76 and increased proliferation. |
| Experimental Condition | Measured Parameter | Fold Change/Effect | Cell Type | Reference |
| HPK1 Knockout | IL-2 Production | Increased | Jurkat cells | |
| HPK1 Knockout | IFN-γ Secretion | Enhanced (especially with pembrolizumab) | Primary human T-cells | |
| HPK1 Inhibition (Compound 1, >0.1 µM) | T-cell Exhaustion | Prevention | Human T-cells | |
| HPK1 Inhibition (PF-07265028) | CD8+ T-cell increase in tumors | Two-fold | Syngeneic mouse models | |
| HPK1 Inhibition | IL-2, IFN-γ, TNF-α Secretion | Dose-dependently increased | Human T-cells |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of HPK1 inhibitors.
In Vitro HPK1 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on HPK1 kinase activity.
Methodology:
-
Recombinant human HPK1 enzyme is incubated with a specific substrate (e.g., a synthetic peptide or a protein like myelin basic protein) and ATP in a kinase buffer.
-
The compound of interest (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive ATP (³²P-ATP) incorporation followed by autoradiography, or by using phospho-specific antibodies in an ELISA or Western blot format.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
Western Blot for Phospho-SLP-76
Objective: To measure the inhibition of HPK1-mediated SLP-76 phosphorylation in T-cells.
Methodology:
-
Human primary T-cells or a T-cell line (e.g., Jurkat) are pre-incubated with the HPK1 inhibitor at various concentrations for a specified time (e.g., 1-2 hours).
-
T-cells are then stimulated to activate the TCR pathway, typically using anti-CD3 and anti-CD28 antibodies for 5-15 minutes.
-
Following stimulation, the cells are immediately lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of
The Role of HPK1 Inhibition in Immuno-Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation. Predominantly expressed in hematopoietic lineages, HPK1 acts as an intracellular checkpoint, dampening T-cell and B-cell receptor signaling pathways. In the context of oncology, this kinase represents a promising therapeutic target. Inhibition of HPK1 has been shown to enhance anti-tumor immunity by promoting T-cell activation, proliferation, and cytokine secretion. This technical guide provides an in-depth overview of the function of HPK1 inhibitors in immuno-oncology, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their characterization. Due to the limited public availability of data for the specific compound "Hpk1-IN-4," this guide will utilize data from other well-characterized HPK1 inhibitors to illustrate the principles and potential of targeting this pathway.
Introduction to HPK1 in Immuno-Oncology
HPK1 is a serine/threonine kinase that plays a pivotal role in attenuating the signaling cascade initiated by the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, effectively terminating the TCR signal and limiting T-cell activation, proliferation, and cytokine production.[5]
In the tumor microenvironment, cancer cells can exploit this natural regulatory mechanism to evade immune surveillance.[1] By dampening T-cell activity, HPK1 contributes to an immunosuppressive milieu.[1] Therefore, the development of small molecule inhibitors targeting HPK1 is a compelling strategy in immuno-oncology, aiming to unleash the full potential of the host's immune system against malignant cells.[1][3][6] Preclinical studies with both genetic knockout models and pharmacological inhibitors have demonstrated that blocking HPK1 activity can enhance anti-tumor immunity and synergize with existing immunotherapies, such as checkpoint inhibitors.[4][7][8]
Mechanism of Action of HPK1 Inhibitors
HPK1 inhibitors are designed to block the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream substrates.[1] The primary mechanism involves the inhibition of SLP-76 phosphorylation at Serine 376.[4] By preventing this phosphorylation, HPK1 inhibitors stabilize the TCR signaling complex, leading to sustained downstream signaling.
The key molecular consequences of HPK1 inhibition include:
-
Enhanced T-Cell Activation and Proliferation: By preventing the degradation of SLP-76, HPK1 inhibitors promote a more robust and sustained T-cell activation signal, leading to increased proliferation of T-cells.[1]
-
Increased Cytokine Production: Inhibition of HPK1 results in elevated secretion of pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for an effective anti-tumor immune response.[4][9]
-
Synergy with Checkpoint Inhibitors: Preclinical data suggests that HPK1 inhibitors can enhance the efficacy of anti-PD-1/PD-L1 antibodies.[4][10] HPK1 inhibition may counteract T-cell exhaustion and create a more inflamed tumor microenvironment, making tumors more susceptible to checkpoint blockade.
Signaling Pathway Diagram
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Quantitative Data for Exemplary HPK1 Inhibitors
While specific data for this compound is not publicly available, the following tables summarize the in vitro and in vivo activity of other representative HPK1 inhibitors to provide a quantitative context for the therapeutic potential of this drug class.
Table 1: In Vitro Potency of Selected HPK1 Inhibitors
| Compound Name | HPK1 Kinase IC50 (nM) | Cellular pSLP-76 Inhibition IC50 (nM) | IL-2 Production EC50 (nM) | Reference(s) |
| Compound K | 2.6 | - | - | [11] |
| GRC 54276 | <1 | Strong Inhibition | Induction of IL-2 & IFN-γ | [9] |
| Diaminopyrimidine Carboxamide 22 | 0.061 | - | 226 (hPBMCs) | [5] |
| Unnamed Insilico Medicine Cpd | 10.4 | 50% inhibition at 100 mg/kg (ex vivo) | - | [8] |
| NMBS-1 | - | Enhanced IL-2 production | Enhanced IL-2 production | [11] |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vivo Anti-Tumor Efficacy of Selected HPK1 Inhibitors
| Compound Name | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Combination Benefit with Anti-PD-1/CTLA4 | Reference(s) |
| GRC 54276 | CT26 | Oral | Strong TGI as single agent | Enhanced TGI | [9] |
| Unnamed Insilico Medicine Cpd | CT26 | 30 mg/kg p.o. BID | 42% | 95% TGI with anti-PD-1 | [8] |
| NMBS-1 | Syngeneic model | Oral | Significant TGI as monotherapy | Enhanced TGI with anti-CTLA4 | [11] |
| Generic HPK1 inhibitors | MC38, CT26, MBT-2 | - | Tumor growth inhibition | Enhanced TGI with anti-PD-L1 | [4] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of HPK1 inhibitors.
HPK1 Kinase Assay (Biochemical)
This protocol describes a common method to determine the direct inhibitory activity of a compound on the HPK1 enzyme.
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) or ADP-Glo™ kinase assay is used to measure the phosphorylation of a substrate peptide by recombinant HPK1.
-
Materials:
-
Recombinant human HPK1 enzyme
-
Fluorescently labeled or biotinylated peptide substrate (e.g., derived from SLP-76)
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and tracer, or ADP-Glo™ reagents)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant HPK1 enzyme, and the peptide substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes).
-
Stop the reaction by adding a quench solution (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a suitable microplate reader (e.g., measuring FRET signal or luminescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of the direct downstream target of HPK1 in a cellular context.
-
Principle: Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat) are stimulated to activate the TCR pathway, and the level of pSLP-76 (Ser376) is measured by flow cytometry or ELISA.
-
Materials:
-
Human PBMCs isolated from healthy donors or Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TCR stimulants (e.g., anti-CD3/anti-CD28 antibodies or beads)
-
Test compound
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody
-
Flow cytometer or ELISA plate and reagents
-
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the cells in a 96-well plate and pre-incubate with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-30 minutes).
-
Fix and permeabilize the cells according to standard protocols.
-
Stain the cells with the anti-pSLP-76 antibody.
-
Analyze the samples by flow cytometry to quantify the mean fluorescence intensity (MFI) of pSLP-76 in the T-cell population.
-
Calculate the percent inhibition of pSLP-76 phosphorylation and determine the IC50 value.
-
T-Cell Proliferation and Cytokine Release Assay
This functional assay assesses the downstream consequences of HPK1 inhibition on T-cell activity.
-
Principle: The proliferation of stimulated T-cells and the secretion of key cytokines (IL-2, IFN-γ) into the culture supernatant are measured in the presence of an HPK1 inhibitor.
-
Materials:
-
Human PBMCs
-
Cell culture medium
-
TCR stimulants (anti-CD3/anti-CD28)
-
Test compound
-
Proliferation dye (e.g., CFSE) or reagent for measuring proliferation (e.g., BrdU)
-
ELISA or multiplex bead array kits for cytokine quantification
-
-
Procedure:
-
Isolate and plate PBMCs as described above.
-
For proliferation, label the cells with a proliferation dye like CFSE before stimulation.
-
Add serial dilutions of the test compound to the wells.
-
Stimulate the cells with anti-CD3/anti-CD28.
-
Incubate the cells for 48-72 hours.
-
For proliferation analysis, harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.
-
For cytokine analysis, collect the culture supernatant and measure the concentration of IL-2 and IFN-γ using ELISA or a multiplex bead array.
-
Determine the EC50 values for the enhancement of proliferation and cytokine release.
-
In Vivo Syngeneic Mouse Model for Anti-Tumor Efficacy
This protocol outlines a general procedure to evaluate the in vivo anti-tumor activity of an HPK1 inhibitor.
-
Principle: A murine cancer cell line is implanted into immunocompetent mice of the same genetic background. The effect of the HPK1 inhibitor on tumor growth, alone or in combination with other immunotherapies, is then assessed.
-
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Murine tumor cell line (e.g., MC38, CT26)
-
Test compound formulated for oral or intraperitoneal administration
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant a known number of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test compound alone, checkpoint inhibitor alone, combination).
-
Administer the treatments according to the desired schedule and route.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Optionally, tumors and spleens can be harvested for ex vivo analysis of immune cell infiltration and activation.
-
Visualizations
Experimental Workflow Diagram
Caption: General Experimental Workflow for HPK1 Inhibitor Characterization.
Conclusion
HPK1 is a compelling, druggable target in the field of immuno-oncology. The inhibition of its kinase activity presents a promising strategy to enhance T-cell-mediated anti-tumor immunity. Preclinical data for a range of HPK1 inhibitors demonstrate their potential to activate the immune system and synergize with existing cancer immunotherapies. While specific data on this compound remains elusive in the public domain, the broader class of HPK1 inhibitors holds significant promise for the development of novel cancer treatments. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of targeting this key intracellular immune checkpoint.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. doaj.org [doaj.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. biofeng.com [biofeng.com]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nimbustx.com [nimbustx.com]
Hpk1-IN-4: A Technical Guide for Preclinical Cancer Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function, making it a promising target for cancer immunotherapy.[1] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses.[2][3][4] Pharmacological inhibition of HPK1 is a compelling strategy to enhance T-cell activation and proliferation, potentially overcoming tumor-induced immunosuppression and improving the efficacy of existing immunotherapies, such as checkpoint inhibitors.[2] This technical guide provides an in-depth overview of a representative HPK1 inhibitor, referred to here as Hpk1-IN-4, for preclinical cancer immunotherapy studies, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Core Mechanism of Action
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at serine 376 (S376).[4][5] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the ubiquitination and subsequent proteasomal degradation of SLP-76.[5] The destabilization of the TCR signaling complex ultimately attenuates downstream signaling cascades, including the Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK) pathways, leading to reduced T-cell activation and cytokine production.[5] HPK1 inhibitors work by blocking the kinase activity of HPK1, preventing the phosphorylation of its downstream targets and thus disrupting this negative feedback loop.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for representative HPK1 inhibitors from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Metric | Value | Reference Compound(s) |
| Biochemical Assay | IC50 | 0.9 nM (@1mM ATP) | SWA1211[6] |
| Human T-cell Activation | EC50 | 9 nM | SWA1211[6] |
| Jurkat Cell IL-2 Production | EC50 | ~200 nM | Compound 2[5] |
| HPK1 Inhibition | IC50 | 29.0 nM | Compound 10n[1] |
| SLP-76 Phosphorylation Inhibition | Concentration | 0.1 µM | Compound 10n[1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound (Syngeneic Mouse Models)
| Tumor Model | Treatment | Outcome | Reference Compound(s) |
| Hepa1-6, EMT6 | Single Agent | Tumor Shrinkage | SWA1211[6] |
| 1956 Sarcoma, MC38 | Combination with anti-PD-1 | Improved Immune Response & Superb Antitumor Efficacy | CompK[7] |
| MCA205, MC38, EMT-6 | Single Agent | Reduction in Tumor Growth | BLU2069, BLU6348[8] |
| MCA205, MC38, EMT-6 | Combination with anti-PD-L1 | Enhanced Reduction in Tumor Growth | BLU2069, BLU6348[8] |
| Renal Cell Carcinoma, Lung Cancer | Monotherapy & Combination with anti-VEGFR | Delayed Tumor Growth | RAPT Therapeutics inhibitor[9] |
Signaling Pathway and Experimental Workflow
Hpk1 Signaling Pathway in T-Cell Regulation
Caption: Hpk1 signaling cascade in T-cells and the inhibitory action of this compound.
Preclinical Evaluation Workflow for this compound
Caption: A typical workflow for the preclinical assessment of this compound.
Detailed Experimental Protocols
In Vitro HPK1 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HPK1.
-
Materials: Recombinant human HPK1 enzyme, ATP, substrate peptide (e.g., myelin basic protein), kinase buffer, this compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the HPK1 enzyme, substrate peptide, and this compound to the kinase buffer.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 1 mM).[6]
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
-
T-Cell Activation and Cytokine Production Assay
-
Objective: To measure the effect of this compound on T-cell activation by quantifying cytokine production (e.g., IL-2, IFN-γ).
-
Materials: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells, RPMI-1640 medium, fetal bovine serum (FBS), anti-CD3/CD28 antibodies, this compound, and an ELISA or CBA kit for cytokine detection.
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
Collect the supernatant and measure the concentration of IL-2 and IFN-γ using an ELISA or Cytometric Bead Array (CBA) kit.
-
Determine the EC50 value, the concentration of this compound that induces a half-maximal increase in cytokine production.[5]
-
Western Blot Analysis of HPK1 Signaling
-
Objective: To assess the inhibition of HPK1 downstream signaling by measuring the phosphorylation of SLP-76 and ERK.
-
Materials: Jurkat T-cells or primary T-cells, RPMI-1640 medium, anti-CD3 antibody (e.g., OKT3), this compound, lysis buffer, primary antibodies (anti-p-SLP-76, anti-p-ERK, anti-total SLP-76, anti-total ERK, anti-GAPDH), and secondary antibodies.
-
Procedure:
-
Pre-treat Jurkat cells with different concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with anti-CD3 antibody for a short period (e.g., 5-15 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total SLP-76 and ERK.
-
Use a loading control like GAPDH to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
In Vivo Syngeneic Mouse Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other immunotherapies.
-
Materials: Immunocompetent mice (e.g., C57BL/6 or BALB/c), syngeneic tumor cell lines (e.g., MC38, CT26), this compound formulation for oral or IP administration, and checkpoint inhibitors (e.g., anti-PD-1 antibody).
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).
-
Administer this compound daily by oral gavage and the checkpoint inhibitor intraperitoneally according to a predetermined schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, harvest tumors and spleens for immune cell profiling by flow cytometry to analyze the frequency and activation status of tumor-infiltrating lymphocytes (TILs), such as CD8+ T-cells and regulatory T-cells (Tregs).[8]
-
Conclusion
The pharmacological inhibition of HPK1 represents a promising strategy in cancer immunotherapy. The preclinical data for HPK1 inhibitors like this compound demonstrate their potential to enhance T-cell-mediated anti-tumor immunity, both as a monotherapy and in combination with checkpoint blockade.[3][10] The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this important class of immuno-oncology agents. Further research will be crucial to fully elucidate the therapeutic potential of HPK1 inhibitors and to identify patient populations most likely to benefit from this novel treatment approach.
References
- 1. researchgate.net [researchgate.net]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. investors.rapt.com [investors.rapt.com]
- 10. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Downstream Targets of HPK1 Affected by Hpk1-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream molecular targets of Hematopoietic Progenitor Kinase 1 (HPK1) that are modulated by the specific inhibitor, Hpk1-IN-4, and similar small molecule inhibitors. The document details the signaling pathways involved, presents quantitative data from relevant studies, and outlines the experimental protocols necessary to investigate these interactions.
Introduction to HPK1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[2][3][4] This inhibitory role makes HPK1 an attractive therapeutic target in immuno-oncology, as its inhibition can enhance anti-tumor immune responses.[5][6]
This compound is a representative small molecule inhibitor designed to block the kinase activity of HPK1. By doing so, it prevents the phosphorylation of HPK1's downstream substrates, effectively "releasing the brakes" on T-cell activation.[2][7] This guide will explore the molecular consequences of this inhibition.
The HPK1 Signaling Pathway and Mechanism of Inhibition
Upon TCR engagement, HPK1 is recruited to the TCR signalosome, a multi-protein complex, where it becomes activated.[1][8] The primary and most well-characterized downstream target of activated HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][9]
HPK1 directly phosphorylates SLP-76 at serine 376 (S376).[1][8] This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon binding, leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[4][10] The degradation of SLP-76, a crucial adaptor protein, destabilizes the TCR signaling complex and attenuates downstream signaling cascades.[1][9]
This compound and similar inhibitors function by binding to the ATP-binding pocket of HPK1, preventing it from catalyzing the phosphorylation of SLP-76. This action preserves the integrity of the SLP-76-mediated signaling complex, leading to sustained and enhanced T-cell activation.[2][7]
Downstream Effects of HPK1 Inhibition
The inhibition of HPK1 by this compound leads to a cascade of downstream effects, ultimately augmenting the T-cell immune response.
A. Direct Target Modulation:
-
pSLP-76 (S376): The most immediate effect is a potent, concentration-dependent reduction in the phosphorylation of SLP-76 at serine 376.[11][12] This prevents the degradation of SLP-76 and stabilizes the TCR signaling complex.[1][9]
B. Enhancement of Downstream Signaling:
-
pPLCγ1 and pERK1/2: With SLP-76 stabilized, signaling to downstream molecules is enhanced. This results in increased phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK1/2).[1][3]
C. Cellular and Functional Outcomes:
-
Cytokine Production: Enhanced ERK activation leads to increased transcription of key pro-inflammatory cytokines.[1] Treatment with HPK1 inhibitors significantly boosts the secretion of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[5][12]
-
T-Cell Activation and Proliferation: The overall increase in TCR signaling strength promotes T-cell activation, evidenced by the upregulation of surface markers like CD69 and CD25, and enhances T-cell proliferation.[3][12]
-
Reversal of Immunosuppression: HPK1 is also implicated in pathways activated by immunosuppressive molecules in the tumor microenvironment, such as Prostaglandin E2 (PGE2) and adenosine.[5] Pharmacological inhibition of HPK1 can reverse the suppressive effects of these molecules on T-cells.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of HPK1 inhibitors from various studies. While data for "this compound" is not specifically detailed in the provided results, the data for analogous potent, selective small molecule HPK1 inhibitors (referred to as "Compound 1", "Compound 2", etc.) are presented as representative of the class.
Table 1: Inhibition of HPK1 Activity and Downstream Signaling
| Parameter | Cell Type | Inhibitor | IC₅₀ / EC₅₀ | Effect | Source |
| pSLP-76 (S376) Inhibition | Jurkat Cells | Compound 1, 2, 3 | <10 nM (IC₅₀) | Potent reduction in TCR-induced phosphorylation | [1] |
| pSLP-76 (S376) Inhibition | Human CD4+ T Cells | Compound 2 | 11.47 nM (EC₅₀) | Concentration-dependent reduction | [1] |
| pSLP-76 (S376) Inhibition | Human CD8+ T Cells | Compound 2 | 26.03 nM (EC₅₀) | Concentration-dependent reduction | [1] |
| IL-2 Production | Jurkat Cells | Compound 2 | ~200 nM (EC₅₀) | Enhanced IL-2 secretion | [1] |
Table 2: Effect of HPK1 Inhibition on T-Cell Effector Functions
| Parameter | Cell Type/System | Inhibitor Concentration | % Increase / Fold Change | Source |
| IL-2 Secretion | Human CD8+ T Cells | 1 µM | Correlates with pSLP-76 inhibition | [11] |
| IFN-γ Secretion | Human CD8+ T Cells | 1 µM | Significant increase across donors | [11] |
| pERK1/2+ Cells | Human CD8+ T Cells | 1 µM | Increased percentage of positive cells | [11] |
| IFN-γ Production (with PGE₂) | Human CD8+ T Cells | Not specified | Full reversal of PGE₂-mediated suppression | [5] |
| IFN-γ Production (with NECA) | Human CD8+ T Cells | Not specified | Full reversal of adenosine-mediated suppression | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HPK1 inhibition. Below are protocols for key experiments.
A. HPK1 Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HPK1.
-
Principle: A luminescent kinase assay, such as ADP-Glo™, measures the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.[13][14]
-
Protocol:
-
Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (e.g., this compound) at various concentrations (in DMSO).
-
Enzyme Addition: Add 2 µl of purified recombinant HPK1 enzyme.
-
Substrate Mix: Add 2 µl of a mix containing the kinase substrate (e.g., Myelin Basic Protein) and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Measurement: Read luminescence using a plate reader. The signal reduction in the presence of the inhibitor is used to calculate IC₅₀ values.[14]
-
B. Cellular pSLP-76 (S376) Phosphorylation Assay
This assay measures HPK1 target engagement within intact cells.
-
Principle: T-cells (e.g., Jurkat or primary human PBMCs) are stimulated to activate the TCR pathway. The level of phosphorylated SLP-76 at Ser376 is then quantified by flow cytometry or sandwich ELISA as a direct readout of intracellular HPK1 activity.[15]
-
Protocol (Flow Cytometry):
-
Cell Treatment: Pre-incubate human PBMCs or Jurkat cells with this compound at various concentrations for 1-24 hours.
-
Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.
-
Fixation & Permeabilization: Fix the cells with a formaldehyde-based buffer, then permeabilize with a methanol or saponin-based buffer to allow antibody access to intracellular targets.
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for pSLP-76 (S376). Co-stain for cell surface markers (e.g., CD4, CD8) to identify specific T-cell subsets.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the pSLP-76 signal within the gated T-cell populations.[12]
-
C. T-Cell Cytokine Production Assay
This assay quantifies the functional consequence of HPK1 inhibition on T-cell effector function.
-
Principle: T-cells are treated with an HPK1 inhibitor and stimulated. The concentration of secreted cytokines in the culture supernatant is then measured.
-
Protocol:
-
Cell Culture: Plate human PBMCs in a 96-well plate. Treat with this compound for 24 hours.
-
Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies or a co-culture with engineered antigen-presenting cells for an additional 24-48 hours.[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
Quantification: Measure the concentration of IL-2, IFN-γ, and other cytokines in the supernatant using a Cytokine Bead Array (CBA) kit and flow cytometry, or by using standard ELISA kits.[12]
-
Conclusion
This compound and related small molecule inhibitors effectively block the kinase activity of HPK1, a key negative regulator of T-cell signaling. The primary downstream consequence is the prevention of SLP-76 phosphorylation at S376, which stabilizes the TCR signalosome. This leads to enhanced downstream signaling through PLCγ1 and ERK, culminating in increased T-cell activation, robust pro-inflammatory cytokine production, and a reversal of immunosuppressive signals. These findings underscore the therapeutic potential of HPK1 inhibition in immuno-oncology and provide a clear molecular basis for their mechanism of action. The protocols and data presented herein serve as a technical resource for researchers dedicated to the development and characterization of novel HPK1-targeted immunotherapies.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arcusbio.com [arcusbio.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. HPK1 Kinase Enzyme System Application Note [promega.jp]
- 14. biofeng.com [biofeng.com]
- 15. reactionbiology.com [reactionbiology.com]
Understanding the Kinase Activity of HPK1 in Tumor Immunity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function and a promising therapeutic target in immuno-oncology. Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening the signaling cascades initiated by T-cell and B-cell receptors, and modulating the function of dendritic cells. Inhibition of HPK1's kinase activity has been shown to unleash a potent anti-tumor immune response by enhancing T-cell activation, proliferation, and cytokine production, while also rendering them resistant to the immunosuppressive tumor microenvironment. This guide provides a comprehensive overview of the kinase activity of HPK1 in tumor immunity, detailing its signaling pathways, the quantitative effects of its inhibition, and methodologies for its study.
The Central Role of HPK1 as an Immune Checkpoint
HPK1 is a serine/threonine kinase that functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling. This intrinsic braking mechanism is essential for maintaining immune homeostasis and preventing excessive immune responses. However, in the context of cancer, this regulatory function can be co-opted by tumors to evade immune destruction. By dampening T-cell activity, HPK1 limits the immune system's ability to recognize and eliminate malignant cells. The kinase activity of HPK1 is critical for its immunosuppressive functions. Studies using kinase-dead (KD) HPK1 knock-in mice have demonstrated that the inactivation of its catalytic domain is sufficient to elicit robust anti-tumor immune responses, highlighting the therapeutic potential of small molecule kinase inhibitors.
HPK1's regulatory role extends beyond T-cells, influencing B-cells and dendritic cells (DCs). In DCs, loss of HPK1 function leads to enhanced maturation, increased expression of co-stimulatory molecules, and superior antigen presentation capabilities, further amplifying the anti-tumor immune response.
The HPK1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a complex signaling cascade is initiated. HPK1 is recruited to this signaling complex by adaptor proteins. Once recruited, HPK1 undergoes autophosphorylation and transphosphorylation, leading to its full kinase activation. The primary and most well-characterized substrate of activated HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).
HPK1 phosphorylates SLP-76 at a specific serine residue, Ser376. This phosphorylation event creates a binding site for 14-3-3 proteins, which act as negative regulators. The binding of 14-3-3 to phospho-SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 destabilizes the TCR signaling complex, effectively terminating the downstream signaling cascade. This includes the attenuation of key signaling molecules such as Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK). The net result is a dampening of T-cell activation, proliferation, and cytokine production.
Hpk1-IN-4: A Technical Guide to Reprogramming the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-4, and its role in modulating the tumor microenvironment (TME). By functioning as a critical intracellular immune checkpoint, HPK1 represents a promising therapeutic target in immuno-oncology. This document details the mechanism of action, impact on key immune cells, preclinical efficacy, and relevant experimental protocols associated with HPK1 inhibition.
Introduction to HPK1 and this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor signaling, effectively acting as a brake on the adaptive immune response.[2][3] In the context of cancer, this braking mechanism can be exploited by tumors to evade immune surveillance.[2] Pharmacological inhibition of HPK1 kinase activity has been shown to enhance T-cell activation, improve anti-tumor immunity, and suppress tumor growth in preclinical models.[1][4]
This compound is a potent HPK1 inhibitor with a reported IC50 of 0.061 nM, making it a valuable tool for preclinical immunotherapy research.[5][6][7] Its high potency and specificity allow for precise investigation into the downstream effects of HPK1 inhibition on the anti-tumor immune response.
Mechanism of Action: Unleashing T-Cell Signaling
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and activated.[1] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[2][3] This phosphorylation event leads to the recruitment of the 14-3-3 protein, triggering the ubiquitination and subsequent proteasomal degradation of SLP-76.[1] The degradation of this key adaptor protein destabilizes the TCR signaling complex, attenuating downstream pathways involving Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), ultimately dampening T-cell activation and proliferation.[1][8]
This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action protects SLP-76 from degradation, leading to sustained and amplified TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[1][2]
Impact on Key Immune Cells in the Tumor Microenvironment
The inhibition of HPK1 by compounds like this compound has a profound impact on the cellular components of the TME, primarily by reinvigorating anti-tumor immunity.
T-Lymphocyte Activation and Function
Pharmacological inhibition of HPK1 robustly enhances the function of both CD4+ and CD8+ T-cells. This is characterized by increased production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and augmented expression of activation markers.[9][10] By preventing the degradation of SLP-76, HPK1 inhibitors lower the threshold for T-cell activation, enabling a more potent response to tumor antigens.[8]
Table 1: Quantitative Effects of HPK1 Inhibition on T-Cells (Note: Data is compiled from studies of various potent HPK1 inhibitors, including this compound, to represent the class effect.)
| Compound / Condition | Cell Type | Assay | Result | Citation |
| This compound | N/A | Biochemical Kinase Assay | IC50 = 0.061 nM | [5][6] |
| HPK1 Inhibitor (Cmpd 2) | Human CD4+ T-Cells | HPK1 Degradation | EC50 = 11.47 nM | [1] |
| HPK1 Inhibitor (Cmpd 2) | Human CD8+ T-Cells | HPK1 Degradation | EC50 = 26.03 nM | [1] |
| HPK1 Inhibitor (1 µM) | Human CD8+ T-Cells | IL-2 Secretion | Significant increase vs. control | [9] |
| HPK1 Inhibitor (1 µM) | Human CD8+ T-Cells | IFN-γ Secretion | Significant increase vs. control | [9] |
| KHK-6 | N/A | Biochemical Kinase Assay | IC50 = 20 nM | [3] |
| HPK1 Inhibitor | Jurkat Cells | IL-2 Production | EC50 ≈ 200 nM | [1] |
Dendritic Cell (DC) Maturation
HPK1 also acts as a negative regulator of dendritic cell activation.[8] Genetic knockout or pharmacological inhibition of HPK1 in DCs leads to higher expression of co-stimulatory molecules (CD80, CD86) and increased production of pro-inflammatory cytokines like IL-12 and TNF-α upon maturation.[11][12] This enhanced maturation and antigen-presenting capacity allows DCs to more effectively prime naive T-cells, initiating a more powerful anti-tumor response.[8][11]
Table 2: Quantitative Effects of HPK1 Inhibition on Dendritic Cells
| Condition | Cell Type | Assay | Result | Citation |
| HPK1 Knockout | Mouse BMDCs | IL-12 Production | Increased vs. Wild-Type | [12] |
| HPK1 Knockout | Mouse BMDCs | CD80/CD86 Expression | Higher levels vs. Wild-Type | [12] |
| HPK1 Inhibitor (CompK) | Human Whole Blood | TNF-α+ DCs | Augmented population | [8] |
Overcoming Immunosuppression in the TME
The tumor microenvironment is often characterized by immunosuppressive factors like Prostaglandin E2 (PGE2) and adenosine, which dampen T-cell activity.[9][10] Studies have shown that T-cells lacking HPK1 or treated with an HPK1 inhibitor are resistant to the suppressive effects of PGE2 and adenosine.[10] This suggests that inhibitors like this compound can restore T-cell function even in the hostile, suppressive conditions of the TME.
Preclinical In Vivo Efficacy
In syngeneic mouse tumor models, which utilize immunocompetent mice, oral administration of HPK1 inhibitors has demonstrated robust anti-tumor activity both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[13][14] This efficacy is often correlated with an increase in activated, tumor-infiltrating CD8+ T-cells.[12]
Table 3: Representative In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors
| Model | Treatment | Result | Citation |
| 1956 Sarcoma / MC38 | CompK + anti-PD-1 | Superb antitumor efficacy and improved immune responses | [14] |
| CT26 Syngeneic Model | HPK1 Inhibitor (30mg/kg) | 42% Tumor Growth Inhibition (TGI) | [15] |
| CT26 Syngeneic Model | Anti-PD-1 | 36% TGI | [15] |
| CT26 Syngeneic Model | HPK1 Inhibitor + Anti-PD-1 | 95% TGI | [15] |
Key Experimental Protocols
In Vitro Human T-Cell Activation Assay
This protocol is designed to assess the effect of an HPK1 inhibitor on T-cell cytokine production.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ and CD8+ T-cells using magnetic-activated cell sorting (MACS) with negative selection kits.
-
Plating and Stimulation: Plate purified T-cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) to provide TCR stimulation.
-
Compound Treatment: Pre-treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for 24 hours.[1]
-
Co-stimulation: Add soluble anti-CD28 antibody (1-2 µg/mL) to provide co-stimulation.[10]
-
Incubation: Incubate cells for 24 to 72 hours at 37°C, 5% CO2.[10]
-
Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Quantify IL-2 and IFN-γ levels in the supernatant using a Cytokine Bead Array (CBA) kit and flow cytometry, or by ELISA.[9]
Western Blot for SLP-76 Phosphorylation
This protocol measures direct target engagement by assessing the phosphorylation of HPK1's immediate substrate, SLP-76.
-
Cell Culture and Treatment: Culture Jurkat T-cells or primary T-cells and pre-treat with this compound or vehicle for 24 hours.[1]
-
TCR Stimulation: Stimulate the cells with anti-CD3 antibody (e.g., OKT3) for 5-10 minutes.
-
Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-SLP-76 (Ser376), total SLP-76, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Syngeneic Mouse Model Efficacy Study
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.[15]
-
Model Selection: Use a standard syngeneic mouse strain, such as C57BL/6 or BALB/c, and a compatible tumor cell line (e.g., MC38 or CT26, respectively).[15]
-
Tumor Implantation: Subcutaneously inject 0.5-1.0 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment cohorts (e.g., Vehicle, this compound, anti-PD-1, Combination).
-
Dosing: Administer this compound orally (p.o.) daily or twice daily. Administer anti-PD-1 antibody intraperitoneally (i.p.) twice a week.[15]
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the study endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity), euthanize the animals. Calculate Tumor Growth Inhibition (TGI) for each group. Tumors and spleens can be harvested for pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Conclusion
This compound and other potent HPK1 inhibitors represent a compelling strategy in cancer immunotherapy. By targeting a key intracellular negative regulator of T-cell signaling, these agents can enhance T-cell and dendritic cell function, overcome immunosuppressive signals within the tumor microenvironment, and promote robust anti-tumor immunity. The strong preclinical data, showing both monotherapy and synergistic combination efficacy with checkpoint inhibitors, provides a solid rationale for the continued development of HPK1 inhibitors as a novel class of immuno-oncology therapeutics. This guide provides the foundational technical understanding for researchers to explore and advance this promising therapeutic approach.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. xcessbio.com [xcessbio.com]
- 7. This compound|Cas# 2739844-28-9 [glpbio.cn]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. arcusbio.com [arcusbio.com]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. app.scientifiq.ai [app.scientifiq.ai]
- 12. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 13. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
The Rationale for Targeting HPK1 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a compelling immuno-oncology target for the treatment of solid tumors. HPK1 functions as a critical negative regulator of anti-tumor immunity by dampening the signaling pathways in key immune effector cells, including T cells, B cells, and dendritic cells (DCs). Tumors can exploit this regulatory mechanism to evade immune surveillance. Inhibition of HPK1 kinase activity has been shown to unleash a potent and durable anti-tumor immune response, making it an attractive therapeutic strategy, both as a monotherapy and in combination with existing immunotherapies such as checkpoint inhibitors. This guide provides an in-depth overview of the rationale for targeting HPK1, detailing its role in immune suppression, the mechanism of action of HPK1 inhibitors, and a summary of preclinical and clinical findings.
HPK1: A Key Negative Regulator of Anti-Tumor Immunity
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a central node in the regulation of immune cell activation.[1][2] Its expression is largely restricted to the hematopoietic lineage, minimizing the potential for on-target toxicities in non-immune tissues.[3] Genetic studies involving HPK1 knockout (KO) or kinase-dead (KD) mice have provided a strong rationale for its therapeutic targeting, demonstrating enhanced T-cell signaling, increased cytokine production, and significant in vivo tumor growth inhibition.[4][5][6]
Role in T Cell Suppression
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream signaling molecules, leading to an attenuation of T-cell activation and proliferation.[1] A key substrate of HPK1 is the linker for activation of T cells (LAT) associated protein SLP-76.[7][8] HPK1-mediated phosphorylation of SLP-76 at Serine 376 creates a binding site for 14-3-3 proteins, which ultimately leads to the ubiquitination and degradation of SLP-76, thereby dismantling the TCR signaling complex and dampening the immune response.[8] Inhibition of HPK1 prevents this negative feedback loop, resulting in sustained T-cell activation, increased proliferation, and enhanced effector functions.[1]
Impact on Dendritic Cells and B Cells
HPK1 also acts as a negative regulator in dendritic cells (DCs), which are critical for initiating anti-tumor immune responses through antigen presentation.[9][10] HPK1-deficient DCs exhibit a more mature phenotype with higher expression of co-stimulatory molecules (CD80, CD86) and produce more pro-inflammatory cytokines like IL-12.[9][11] This enhanced DC function leads to more potent T-cell priming and a stronger anti-tumor response.[3][9] In B cells, HPK1 negatively regulates B-cell receptor (BCR) signaling by targeting the adaptor protein BLNK, a homolog of SLP-76.[12][13]
Mechanism of Action of HPK1 Inhibitors
HPK1 inhibitors are small molecules that block the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream targets.[1] This action disrupts the negative feedback loop that suppresses T-cell activation, leading to a more robust and sustained anti-tumor immune response.[1] By inhibiting HPK1, these agents can:
-
Enhance T-cell activation and proliferation: Leading to a larger pool of tumor-reactive T cells.
-
Increase cytokine production: Promoting a pro-inflammatory tumor microenvironment.
-
Improve dendritic cell function: Enhancing antigen presentation and T-cell priming.
-
Potentiate the effects of checkpoint inhibitors: By increasing PD-1 expression on T cells, HPK1 inhibition may "prime" them to be more responsive to anti-PD-1/PD-L1 therapies.[14]
Preclinical and Clinical Evidence
Preclinical Data
A substantial body of preclinical evidence supports the development of HPK1 inhibitors. In various syngeneic mouse tumor models, both genetic inactivation and pharmacological inhibition of HPK1 have demonstrated significant anti-tumor efficacy.
| Model | Intervention | Key Findings | Reference |
| MC38 Colon Adenocarcinoma | Small molecule HPK1 inhibitor | Tumor growth inhibition, enhanced in combination with anti-PD-L1. | [13] |
| CT26 Colon Carcinoma | Small molecule HPK1 inhibitor | Strong tumor growth inhibition as a single agent. | [15] |
| 1956 Sarcoma | HPK1 kinase-dead mice | Effective control of tumor growth. | [16] |
| Lewis Lung Carcinoma | HPK1-/- bone marrow-derived DCs | More efficient elimination of established tumors. | [9] |
| GL261 Glioma | HPK1 kinase-dead mice | Enhanced anti-tumor immunity. | [17] |
Clinical Development
Several HPK1 inhibitors are currently in early-phase clinical trials for advanced solid tumors, both as monotherapy and in combination with checkpoint inhibitors.[1][14]
| Compound | Developer | Phase | Indication | Key Findings (if available) | Reference |
| GRC 54276 | Glenmark Pharmaceuticals | Phase 1/2 | Advanced solid tumors and lymphomas | Well-tolerated, showed anti-tumor activity as monotherapy. | [18] |
| CFI-402411 | Treadwell Therapeutics | Phase 1/2 | Advanced solid malignancies | Being evaluated as monotherapy and in combination with pembrolizumab. | [19] |
| NDI-101150 | Nimbus Therapeutics | Phase 1/2 | Advanced solid tumors | Early efficacy signals observed, including a complete response at the lowest dose. | [14] |
| BGB-15025 | BeiGene | Phase 1 | Advanced solid tumors | Evaluated as monotherapy and in combination with tislelizumab. | [19] |
| PRJ1-3024 | Zhuhai Yufan Biotechnologies | Phase 1 | Relapsed or refractory solid tumors | Safety and initial effectiveness being assessed. | [19] |
Early clinical data for the combination of BGB-15025 with tislelizumab showed an objective response rate of 18.4% in patients with solid tumors, whereas no responses were observed with monotherapy, highlighting the potential for synergistic effects with checkpoint inhibitors.[14]
Experimental Protocols
In Vitro HPK1 Kinase Assay
Objective: To determine the potency of a compound in inhibiting HPK1 kinase activity.
Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[20]
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer.[20][21]
-
Inhibitor Addition: The test compound, serially diluted to various concentrations, is added to the reaction mixture.[21]
-
Kinase Reaction: The reaction is initiated and incubated at room temperature to allow for ATP consumption by the kinase.[20]
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.[20]
-
Data Analysis: The luminescence is measured, and the signal intensity, which is proportional to the amount of ADP produced, is used to calculate the percent inhibition of HPK1 activity at each compound concentration. The IC50 value is then determined from the dose-response curve.[20]
Cellular Phospho-SLP-76 Assay
Objective: To assess the ability of a compound to inhibit HPK1 in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.
Methodology:
-
Cell Line: Jurkat cells, a human T-cell leukemia line that endogenously expresses HPK1, are commonly used.[22]
-
Cell Stimulation: Cells are pre-incubated with the test compound at various concentrations and then stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.[22]
-
Cell Lysis and Quantification: After stimulation, cells are lysed, and the level of phosphorylated SLP-76 (at Ser376) is quantified using methods such as a sandwich ELISA with a specific capture antibody for SLP-76 and a detection antibody for phospho-SLP-76 (Ser376).[22]
-
Data Analysis: The reduction in phospho-SLP-76 levels in the presence of the inhibitor is measured to determine the compound's cellular potency (IC50).
In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in an immunocompetent animal model.
Methodology:
-
Tumor Implantation: A known number of tumor cells (e.g., MC38 or CT26) are subcutaneously implanted into syngeneic mice (e.g., C57BL/6 or BALB/c, respectively).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed with the HPK1 inhibitor (e.g., via oral gavage) or a vehicle control, either as a monotherapy or in combination with other agents like anti-PD-1 antibodies.[15]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Pharmacodynamic markers, such as pSLP-76 levels in splenocytes, can also be assessed to confirm target engagement in vivo.[23]
Conclusion
Targeting HPK1 represents a promising and novel approach in immuno-oncology. As a key negative regulator of T-cell, B-cell, and dendritic cell function, its inhibition has the potential to overcome immune suppression within the tumor microenvironment and enhance the efficacy of existing cancer immunotherapies. The strong preclinical rationale, coupled with the growing number of HPK1 inhibitors advancing through clinical trials, underscores the significant therapeutic potential of this strategy for patients with solid tumors. Further research and clinical development will be crucial to fully elucidate the role of HPK1 inhibitors in the evolving landscape of cancer treatment.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. PB2258: PHASE 1 FIRST IN HUMAN STUDY EVALUATING THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND EFFICACY OF GRC54276, A NOVEL HPK1 THRONINE-KINASE INHIBITOR, IN ADVANCED SOLID TUMOURS AND LYMPHOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 18. cancernetwork.com [cancernetwork.com]
- 19. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 20. biofeng.com [biofeng.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Hpk1-IN-4: A Technical Guide to its Role in Modulating Adaptive Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of adaptive immune responses.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[3][4] Its inhibition has been shown to enhance T cell activation, cytokine production, and anti-tumor immunity, making it a promising target for cancer immunotherapy.[5][6] This technical guide focuses on Hpk1-IN-4, a potent and selective inhibitor of HPK1, and its role in modulating adaptive immune responses.
This compound is a diaminopyrimidine carboxamide-based small molecule inhibitor of HPK1 with a high degree of potency.[7] This guide will provide an in-depth overview of the mechanism of action of this compound, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Core Mechanism of Action
Upon TCR engagement, HPK1 is recruited to the TCR signaling complex and becomes activated.[8][9] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (pSLP-76).[9] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signalosome and subsequent ubiquitination and proteasomal degradation of SLP-76.[9] This cascade of events ultimately attenuates downstream TCR signaling, leading to reduced T cell activation and cytokine production.[9]
This compound, as a competitive inhibitor of the HPK1 kinase domain, blocks the phosphorylation of SLP-76.[7] By preventing this key negative regulatory step, this compound allows for sustained TCR signaling, resulting in enhanced T cell activation, proliferation, and effector functions, including the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7][10]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and a structurally related compound, highlighting their potency and cellular activity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Compound 22) | HPK1 | Biochemical | 0.061 | [7] |
| Compound from Toure, M. et al. | HPK1 | Biochemical | 0.2 | [11] |
| Compound | Cell Line/System | Assay | EC50/IC50 (nM) | Reference |
| Compound from Toure, M. et al. | Jurkat cells | pSLP-76(S376) inhibition | 3 | [11] |
| Compound from Toure, M. et al. | Primary T-cells | IL-2 production | 1.5 | [11] |
Note: Specific EC50 values for this compound on cytokine production (IL-2, IFN-γ, TNF-α) and T-cell proliferation are not publicly available in the reviewed literature. The provided data for the related compound from Toure, M. et al. offers a comparative reference for the expected potency of this class of inhibitors.
Signaling Pathway and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 signaling cascade in T-cell activation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on T-cell signaling and cytokine production.
Experimental Protocols
Western Blot for Phospho-SLP-76 (pSLP-76) in Jurkat Cells
Objective: To determine the effect of this compound on the phosphorylation of SLP-76 at Serine 376 in response to TCR stimulation.
Materials:
-
Jurkat T-cells (e.g., Clone E6-1)
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
ECL substrate
Procedure:
-
Cell Culture and Stimulation:
-
Culture Jurkat T-cells in complete RPMI-1640 medium.
-
Seed cells at a density of 1 x 10^6 cells/mL and incubate overnight.
-
Pre-treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate cells with plate-bound anti-CD3 antibody (e.g., 1-5 µg/mL) and soluble anti-CD28 antibody (e.g., 1-2 µg/mL) for 5-15 minutes at 37°C.[12][13]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSLP-76 (S376) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total SLP-76 and a loading control to ensure equal protein loading.
-
Quantify band intensities to determine the relative levels of pSLP-76.
-
IL-2 Production Assay in Jurkat T-cells
Objective: To quantify the effect of this compound on IL-2 secretion from stimulated Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2) or PMA and Ionomycin
-
This compound
-
Human IL-2 ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Stimulation:
-
Sample Collection:
-
After the incubation period, centrifuge the plate and collect the cell-free supernatant.
-
-
IL-2 Quantification:
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of IL-2 in each sample.
-
Plot the IL-2 concentration against the this compound concentration to determine the EC50 value.
-
IFN-γ Secretion Assay in Human PBMCs
Objective: To measure the effect of this compound on IFN-γ production by stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque density gradient medium
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody (clone OKT3) and anti-CD28 antibody (clone CD28.2) or PMA and Ionomycin
-
This compound
-
Human IFN-γ ELISpot or ELISA kit
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood or buffy coat using Ficoll-Paque density gradient centrifugation.[1]
-
Wash the isolated PBMCs and resuspend in complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Seed PBMCs at a density of 1-2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1 hour.
-
-
Stimulation:
-
Stimulate the PBMCs with anti-CD3/CD28 antibodies or PMA/Ionomycin for 24-48 hours at 37°C and 5% CO2.[1]
-
-
IFN-γ Quantification:
-
ELISpot: Follow the manufacturer's protocol for the human IFN-γ ELISpot assay to enumerate IFN-γ-secreting cells.
-
ELISA: Collect the cell culture supernatants and measure the concentration of IFN-γ using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
ELISpot: Count the number of spots per well to determine the frequency of IFN-γ-producing cells.
-
ELISA: Generate a standard curve and calculate the concentration of IFN-γ in the supernatants. Plot the results against this compound concentration to determine the EC50.
-
Conclusion
This compound is a potent and selective inhibitor of HPK1 that effectively enhances T-cell activation by blocking a key negative regulatory signaling pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting HPK1 for cancer immunotherapy and other immune-mediated diseases. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. 2.11. Cytokine Stimulation by Human Peripheral Blood Mononuclear Cells [bio-protocol.org]
- 2. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 10. arcusbio.com [arcusbio.com]
- 11. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Can you share your protocol for preparing Jurkat -/+ Anti-CD3 antibody (10 µg/mL for 2 min) cell extracts? | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Preparing Hpk1-IN-4 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of a stock solution of Hpk1-IN-4, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for use in cell culture applications. Proper preparation and storage of this small molecule inhibitor are critical for obtaining accurate and reproducible experimental results. These guidelines cover the chemical properties of this compound, recommended solvents, and step-by-step procedures for solubilization and storage. Additionally, we present an overview of the HPK1 signaling pathway to provide context for its inhibition in immunological research.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and immune responses.[1] Inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity.[2]
This compound is a highly potent inhibitor of HPK1 with an IC50 of 0.061 nM.[3] Accurate preparation of this compound stock solutions is the first crucial step for in vitro studies investigating its biological effects on immune cells. This document outlines the necessary information and procedures to ensure the integrity and efficacy of this compound in cell-based assays.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 434.49 g/mol | [3] |
| IC50 (HPK1) | 0.061 nM | [3] |
| Chemical Formula | C23H26N6O3 | [3] |
| CAS Number | 2739844-28-9 | [3] |
| Recommended Storage (Powder) | -20°C | [3] |
| Recommended Storage (Stock Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | [3][4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (optional)
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is a common practice to prepare a high-concentration stock solution that can be later diluted to the desired working concentration in cell culture media.
-
Pre-handling: Before opening, centrifuge the vial of this compound powder at a low speed to ensure all the powder is at the bottom of the vial.[4]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.4345 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. Based on the molecular weight of 434.49 g/mol , to prepare a 10 mM stock solution, you would dissolve 4.345 mg in 1 mL of DMSO. A supplier provides a calculation table suggesting that to make a 10 mM solution from 1 mg of powder, 230.2 µL of solvent would be required.[3]
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, brief sonication or gentle warming of the tube to 37°C can be applied.[3]
-
-
Sterilization (Optional): If necessary for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Protocol for Preparing Working Solutions in Cell Culture Media
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the concentrated DMSO stock solution in your cell culture medium to achieve the final desired working concentration.
-
Important: To avoid precipitation of the compound, it is recommended to add the DMSO stock solution to the culture medium and mix immediately and thoroughly. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
-
Signaling Pathway and Experimental Workflow Diagrams
Hpk1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and, once activated, phosphorylates downstream targets, ultimately leading to the attenuation of the T-cell response.[1] The simplified signaling pathway below illustrates the central role of HPK1.
Caption: Simplified Hpk1 signaling pathway in T-cells.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram outlines the logical steps for preparing a ready-to-use stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. captivatebio.com [captivatebio.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: In Vitro Kinase Assay for Hpk1-IN-4 Potency Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] Hpk1 functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR engagement, Hpk1 is activated and subsequently phosphorylates downstream targets, such as the adaptor protein SLP-76, leading to the attenuation of T-cell activation and proliferation.[4][5] This immunosuppressive role makes Hpk1 a compelling therapeutic target in immuno-oncology.[4][6] Inhibition of Hpk1 is expected to enhance anti-tumor immunity by restoring T-cell function.[7][8]
Hpk1-IN-4 is a potent and selective inhibitor of Hpk1, with a reported IC50 of 0.061 nM.[9] This application note provides detailed protocols for determining the potency of this compound and other inhibitors against Hpk1 using two common in vitro kinase assay platforms: a luminescence-based assay (ADP-Glo™) and a fluorescence resonance energy transfer (FRET)-based assay (LanthaScreen™).
Hpk1 Signaling Pathway
Hpk1 acts as a negative feedback regulator in T-cell activation. Upon T-cell receptor (TCR) stimulation, Hpk1 is recruited to the signaling complex and becomes activated. Activated Hpk1 then phosphorylates the adaptor protein SLP-76 at Serine 376.[10][11] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal.[5] Inhibition of Hpk1 kinase activity prevents the phosphorylation of SLP-76, sustaining the TCR signal and enhancing T-cell effector functions.[7][12]
Caption: Hpk1 Signaling Pathway in T-Cell Activation.
Data Presentation
The potency and selectivity of Hpk1 inhibitors are critical parameters for their development as therapeutic agents. The following tables summarize the in vitro potency of this compound and other known Hpk1 inhibitors, as well as the selectivity profile of a representative potent Hpk1 inhibitor.
Table 1: In Vitro Potency of Hpk1 Inhibitors
| Inhibitor | Hpk1 IC50 (nM) | Assay Method | Reference |
| This compound (comp 22) | 0.061 | Biochemical Assay | [9] |
| Compound K | 2.6 | Biochemical Assay | [3] |
| HPK1-IN-7 | 2.6 | Biochemical Assay | [13] |
| GNE-1858 | 1.9 | Biochemical Assay | [3] |
| XHS | 2.6 | Biochemical Assay | [10] |
| XHV | 89 | Biochemical Assay | [10] |
| ISR-05 | 24,200 | Radiometric Assay | [14] |
| ISR-03 | 43,900 | Radiometric Assay | [14] |
Table 2: Selectivity Profile of a Potent Hpk1 Inhibitor (CompK)
This compound has been reported to have high kinome selectivity.[15][16] The data below for the structurally related and potent Hpk1 inhibitor, CompK, demonstrates typical selectivity against other members of the MAP4K family.
| Kinase | IC50 (nM) | Fold Selectivity vs Hpk1 |
| Hpk1 (MAP4K1) | <1 | - |
| MAP4K2 (GCK) | >1000 | >1000 |
| MAP4K3 (GLK) | >1000 | >1000 |
| MAP4K4 (HGK) | 54 | >50 |
| MAP4K5 (KHS) | >1000 | >1000 |
| MAP4K6 (MINK1) | >1000 | >1000 |
Experimental Protocols
The following protocols describe the determination of inhibitor potency using the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
Protocol 1: ADP-Glo™ Kinase Assay for this compound Potency
This protocol is adapted for a 384-well plate format and measures the generation of ADP, which is directly proportional to kinase activity.[15]
Materials and Reagents:
-
Recombinant Human Hpk1 (e.g., Promega, BPS Bioscience)[16]
-
Myelin Basic Protein (MBP) as a generic substrate[16]
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[15]
-
ATP
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:10 dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.[15]
-
Add 2 µL of recombinant Hpk1 enzyme (e.g., 3 ng per well) diluted in kinase buffer.[15]
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture containing MBP (e.g., 0.1 µg/µL) and ATP (e.g., 10 µM) in kinase buffer.[15]
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[15]
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
-
Incubate at room temperature for 40 minutes.[15]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]
-
Incubate at room temperature for 30 minutes.[15]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the Hpk1 activity. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay for this compound Potency
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to measure the affinity of inhibitors to Hpk1.
Materials and Reagents:
-
Recombinant Human Hpk1 (MAP4K1)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
This compound and other test compounds
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well black or white plates
-
TR-FRET-capable plate reader
Experimental Workflow:
References
- 1. MAP4K1 - Wikipedia [en.wikipedia.org]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cytokine Production (IL-2, IFN-γ) after Hpk1-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro effects of Hpk1-IN-4, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), on the production of key cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by immune cells.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and phosphorylates downstream signaling molecules, which attenuates T-cell activation and proliferation.[1] This negative feedback loop is a key mechanism for maintaining immune homeostasis.[1] However, in the context of cancer, this can limit the immune system's ability to mount an effective anti-tumor response.[1]
This compound is a potent small molecule inhibitor of HPK1 with an IC50 of 0.061 nM.[2] By blocking the kinase activity of HPK1, this compound enhances T-cell activation, leading to increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[3][4][5] This makes this compound a valuable tool for research and a potential candidate for cancer immunotherapy.[5][6] These application notes provide detailed protocols for evaluating the efficacy of this compound in modulating cytokine production in primary human T cells and peripheral blood mononuclear cells (PBMCs).
Key Concepts
-
HPK1 Signaling: Understanding the signaling pathway is crucial for interpreting experimental results. HPK1 acts downstream of the T-cell receptor (TCR) to negatively regulate T-cell activation. Its inhibition is expected to amplify signaling and subsequent cytokine release.
-
T-Cell Activation: The protocols provided utilize anti-CD3/CD28 antibodies to mimic the primary and co-stimulatory signals of T-cell activation, providing a robust system to study the effects of this compound.
-
Cytokine Measurement: IL-2 and IFN-γ are key indicators of T-cell activation and effector function. Accurate quantification of these cytokines is essential for assessing the biological activity of this compound.
Data Presentation
Table 1: Expected Effect of this compound on Cytokine Production in Activated Human CD8+ T Cells
| Treatment Condition | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| Unstimulated Control | < 50 | < 100 |
| anti-CD3/CD28 Stimulation | 500 - 1500 | 1000 - 3000 |
| anti-CD3/CD28 + this compound (1 µM) | 1000 - 3000+[3] | 2000 - 6000+[3] |
| anti-CD3/CD28 + Immunosuppressive Agent (e.g., PGE2) | 100 - 500 | 200 - 1000 |
| anti-CD3/CD28 + Immunosuppressive Agent + this compound (1 µM) | 500 - 2000+[4] | 1000 - 4000+[4] |
Note: The values presented are illustrative and can vary based on donor variability, cell purity, and specific experimental conditions.
Mandatory Visualizations
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. glpbio.com [glpbio.com]
- 3. arcusbio.com [arcusbio.com]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: Detection of HPK1 and Phospho-SLP76 (Ser376) by Western Blotting Using Hpk1-IN-4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of Hpk1-IN-4, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in Western blot analysis to detect total HPK1 and phosphorylated SLP76 at serine 376 (pSLP76).
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3] Upon TCR activation, HPK1 is recruited to the signalosome where it becomes activated and subsequently phosphorylates key downstream targets, including the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[2][4][5] The phosphorylation of SLP-76 at serine 376 (pSLP76) creates a binding site for 14-3-3 proteins, leading to the disassembly of the signaling complex and attenuation of the T-cell response.[5]
Given its role as an immune checkpoint, HPK1 has emerged as a promising target for cancer immunotherapy.[4][5] Inhibition of HPK1 kinase activity is expected to enhance T-cell activation and promote anti-tumor immunity.[4][5] this compound is a small molecule inhibitor designed to selectively target the kinase activity of HPK1. This application note details a Western blot protocol to monitor the efficacy of this compound by assessing the levels of total HPK1 and the phosphorylation status of its direct substrate, SLP-76.
Signaling Pathway
The diagram below illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for an HPK1 inhibitor like this compound.
Caption: HPK1 signaling cascade in T-cells and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the impact of this compound on HPK1 and pSLP76 levels in a human T-cell line (e.g., Jurkat cells).
Cell Culture and Treatment
-
Cell Line: Jurkat E6-1 cells (human acute T-cell leukemia).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Add the diluted inhibitor to the cells and incubate for 1-2 hours.
-
T-Cell Stimulation: To induce HPK1 activation and SLP76 phosphorylation, stimulate the cells with anti-CD3 (e.g., OKT3, 10 µg/mL) and anti-CD28 (2 µg/mL) antibodies for 15-30 minutes at 37°C. A non-stimulated control should be included.
Lysate Preparation
-
Cell Harvesting: Following stimulation, transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Rabbit anti-total HPK1 antibody
-
Rabbit anti-phospho-SLP76 (Ser376) antibody
-
Mouse anti-β-actin antibody (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the pSLP76 and total HPK1 signals to the β-actin signal.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of HPK1 and pSLP76.
Data Presentation
The following tables summarize the expected quantitative results from the Western blot experiment described above. The data is representative and illustrates the dose-dependent effect of this compound on pSLP76 levels.
Table 1: Effect of this compound on pSLP76 and Total HPK1 Levels
| This compound (nM) | Normalized pSLP76 Intensity (Arbitrary Units) | Normalized Total HPK1 Intensity (Arbitrary Units) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.02 ± 0.09 |
| 10 | 0.75 ± 0.08 | 0.99 ± 0.11 |
| 50 | 0.42 ± 0.05 | 1.05 ± 0.10 |
| 100 | 0.15 ± 0.03 | 0.98 ± 0.08 |
| 500 | 0.05 ± 0.02 | 1.01 ± 0.07 |
Table 2: IC₅₀ Determination for this compound
| Parameter | Value |
| Target | pSLP76 (Ser376) |
| Cell Line | Jurkat E6-1 |
| Assay | Western Blot |
| IC₅₀ (nM) | ~45 nM |
Note: The IC₅₀ value is an estimated value based on the representative data in Table 1 and may vary depending on experimental conditions.
Conclusion
This application note provides a comprehensive protocol for utilizing this compound in a Western blot assay to effectively measure the inhibition of HPK1 kinase activity through the detection of its downstream target, pSLP76. The described methodology and expected results will be valuable for researchers in immunology and oncology who are investigating the therapeutic potential of HPK1 inhibitors. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual guide for understanding the mechanism of action and the experimental procedure.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Hpk1-IN-4 in Ex Vivo Human Tumor Slice Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By attenuating T-cell activation and proliferation, HPK1 can be exploited by tumors to evade immune surveillance.[1] Inhibition of HPK1 is a promising immuno-oncology strategy to enhance anti-tumor immunity by promoting T-cell activity against cancer cells.[1][3][4] Hpk1-IN-4 is a small molecule inhibitor of HPK1, and its application in a physiologically relevant ex vivo model system can provide valuable insights into its therapeutic potential.
Ex vivo human tumor slice cultures have emerged as a powerful tool in preclinical research.[5][6] These models preserve the native tumor microenvironment (TME), including the complex interplay between tumor cells, immune cells, and stromal components, which is often lost in traditional 2D and 3D cell culture systems.[7][8][9] The use of precision-cut tumor slices (PCTS) allows for the investigation of therapeutic agents on patient-derived tissue, offering a more accurate prediction of in vivo responses.[6][10][11]
This document provides detailed application notes and protocols for the use of this compound in ex vivo human tumor slice culture experiments. It is intended to guide researchers in designing, executing, and interpreting studies to evaluate the efficacy and mechanism of action of HPK1 inhibition in a patient-relevant setting.
Signaling Pathway of HPK1 in T-Cells
Caption: HPK1 signaling cascade in T-cells and the inhibitory action of this compound.
Experimental Protocols
I. Preparation of Human Tumor Slice Cultures
This protocol is adapted from established methods for generating precision-cut tumor slices.[6][12]
Materials:
-
Fresh human tumor tissue (obtained under appropriate ethical guidelines)
-
Vibratome (e.g., Leica VT1200 S)
-
Sterile Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Culture medium: RPMI-1640 or DMEM supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Polytetrafluoroethylene (PTFE) membrane inserts (0.4 µm pore size)
-
6-well culture plates
-
Sterile surgical instruments
Procedure:
-
Tissue Collection and Transport: Immediately place fresh tumor tissue in ice-cold sterile HBSS and transport it to the laboratory on ice. All subsequent steps should be performed under sterile conditions.
-
Tissue Preparation: Wash the tumor tissue with ice-cold HBSS to remove any blood clots or debris. Cut the tissue into smaller, manageable pieces with a sterile scalpel.
-
Slicing: Embed the tissue block in low-melting-point agarose on the vibratome specimen holder. Submerge the tissue in ice-cold HBSS in the vibratome buffer tray. Cut the tissue into 250-400 µm thick slices.[8] The optimal thickness may vary depending on the tumor type and should be determined empirically.
-
Slice Culture: Carefully transfer the individual slices onto the PTFE membrane inserts in 6-well plates containing 2 mL of pre-warmed culture medium per well. Ensure the slice is at the air-liquid interface.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. Allow the slices to stabilize for 24 hours before initiating treatment.
II. This compound Treatment of Tumor Slices
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
Tumor slice cultures prepared as described above
Procedure:
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After the 24-hour stabilization period, carefully aspirate the old medium from the wells and replace it with fresh medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Return the plates to the incubator and culture for the desired experimental duration (e.g., 48, 72, or 96 hours). The optimal duration will depend on the specific endpoints being measured.
III. Experimental Workflow Diagram
Caption: General experimental workflow for this compound treatment of ex vivo tumor slices.
Data Presentation and Analysis
Quantitative data should be collected and organized for clear interpretation and comparison. Below are example tables for structuring hypothetical results from experiments with this compound.
Table 1: Effect of this compound on Tumor Slice Viability and Apoptosis
| Treatment Group | Concentration | Viability (% of Control) | Cleaved Caspase-3 (% Positive Cells) |
| Vehicle Control | 0.1% DMSO | 100 ± 5.2 | 8.5 ± 1.2 |
| This compound | 100 nM | 98.1 ± 4.8 | 10.2 ± 1.5 |
| This compound | 1 µM | 95.3 ± 6.1 | 15.8 ± 2.1 |
| This compound | 10 µM | 85.7 ± 7.3 | 25.4 ± 3.5** |
*Data are presented as mean ± SEM. Statistical significance relative to vehicle control: *p < 0.05, *p < 0.01.
Table 2: Modulation of Immune Cell Infiltration by this compound
| Treatment Group | Concentration | CD8+ T-cells (cells/mm²) | FoxP3+ Tregs (cells/mm²) | CD8+/Treg Ratio |
| Vehicle Control | 0.1% DMSO | 150 ± 25 | 50 ± 8 | 3.0 |
| This compound | 100 nM | 185 ± 30 | 48 ± 7 | 3.9 |
| This compound | 1 µM | 250 ± 40* | 45 ± 6 | 5.6 |
| This compound | 10 µM | 320 ± 55** | 42 ± 5 | 7.6 |
*Data are presented as mean ± SEM. Statistical significance relative to vehicle control: *p < 0.05, *p < 0.01.
Table 3: Effect of this compound on Cytokine Secretion in Culture Supernatants
| Treatment Group | Concentration | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 0.1% DMSO | 50 ± 10 | 25 ± 5 | 100 ± 15 |
| This compound | 100 nM | 80 ± 12 | 40 ± 8 | 95 ± 12 |
| This compound | 1 µM | 150 ± 20 | 75 ± 10 | 80 ± 10 |
| This compound | 10 µM | 280 ± 35 | 120 ± 15 | 65 ± 8* |
*Data are presented as mean ± SEM. Statistical significance relative to vehicle control: *p < 0.05, *p < 0.01.
Recommended Endpoint Analyses
To comprehensively evaluate the effects of this compound, a multi-faceted approach to endpoint analysis is recommended.
-
Viability and Apoptosis Assays:
-
Immune Cell Phenotyping and Infiltration:
-
IHC/IF: Staining for immune cell markers such as CD3, CD4, CD8 (T-cells), FoxP3 (regulatory T-cells), CD68 (macrophages), and Granzyme B (cytotoxic cells) to analyze changes in immune cell populations within the tumor slice.
-
Flow Cytometry: Dissociation of tumor slices to single-cell suspensions for detailed immunophenotyping of various immune cell subsets.
-
-
Cytokine and Chemokine Profiling:
-
ELISA/Luminex/Meso Scale Discovery (MSD): Measurement of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) and chemokines in the culture supernatants to assess the modulation of the immune microenvironment.
-
-
Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): To measure changes in the expression of genes related to immune activation and tumor cell death.
-
Western Blotting: To confirm target engagement by assessing the phosphorylation status of HPK1 downstream targets, such as SLP76.[14]
-
Conclusion
The use of this compound in ex vivo human tumor slice cultures provides a robust platform for evaluating its potential as an immuno-oncology agent. This model system, by preserving the native tumor microenvironment, offers a unique opportunity to study the complex interplay between the inhibitor, tumor cells, and the patient's own immune system. The protocols and guidelines presented here are intended to facilitate the design and execution of these experiments, ultimately accelerating the translation of promising therapeutic strategies into clinical applications.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tumor slice culture system for ex vivo immunotherapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precision-Cut Tumor Slices (PCTS) as an Ex Vivo Model in Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
- 9. Tumor slice culture as a biologic surrogate of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex vivo tissue slice culture system to measure drug-response rates of hepatic metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ex-Vivo Treatment of Tumor Tissue Slices as a Predictive Preclinical Method to Evaluate Targeted Therapies for Patients with Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hpk1-IN-4 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-4. The information is presented in a question-and-answer format to address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CAS: 2739844-28-9) is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] By inhibiting HPK1, this compound blocks the downstream phosphorylation of key adaptor proteins like SLP-76, which in turn enhances T-cell activation and cytokine production. This makes it a valuable tool for research in immuno-oncology.[3][6][7]
Q2: What are the common solubility issues encountered with this compound?
The primary challenge with this compound is its low aqueous solubility. While highly soluble in dimethyl sulfoxide (DMSO), it can precipitate when diluted into aqueous buffers, which is a common step in preparing working solutions for cellular assays.
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
Troubleshooting Guide
Issue: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media.
This is a common issue due to the hydrophobic nature of the compound. Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the concentration to see if the compound remains in solution.
-
Increase the Percentage of DMSO: The final concentration of DMSO in your working solution might be too low. While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use a Surfactant: For in vivo formulations, or in some in vitro cases, the use of a non-ionic surfactant like Tween-80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[8][9]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in aqueous media immediately before use. Do not store the compound in aqueous solutions.
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature and the presence of other solutes.
| Solvent | Concentration | Molarity | Notes |
| In Vitro | |||
| DMSO | 100 mg/mL | 230.15 mM | [10] |
| In Vivo Formulation Component | |||
| PEG300 | Used as a co-solvent | - | Often used in combination with DMSO and Tween-80.[8][9] |
| Tween-80 | Used as a surfactant | - | Helps to create a stable emulsion.[8][9] |
| Saline/Aqueous Buffer | Low Solubility | - | Prone to precipitation without co-solvents or surfactants. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
To prepare a 10 mM stock solution, dissolve 4.34 mg of this compound (MW: 434.49 g/mol ) in 1 mL of fresh, anhydrous DMSO.
-
To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1]
-
Ensure the solution is clear and free of any visible particulates before use.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cellular Assays
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is critical to add the this compound stock solution to the culture medium while vortexing or mixing to ensure rapid and even dispersion, which can help prevent precipitation.
-
The final concentration of DMSO should be kept consistent across all experimental conditions, including a vehicle control (e.g., 0.1% or 0.5% DMSO).
Visualizations
Hpk1 Signaling Pathway in T-Cells```dot
Caption: A step-by-step workflow for troubleshooting this compound solubility problems.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound|Cas# 2739844-28-9 [glpbio.cn]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. molnova.com [molnova.com]
Technical Support Center: Optimizing Hpk1-IN-4 Concentration for Primary T-Cell Culture
Welcome to the technical support center for the use of Hpk1-IN-4 in primary T-cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Upon TCR engagement, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[3][4][5] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and degradation of SLP-76, thus attenuating the T-cell activation signal.[1][3] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to enhanced and sustained T-cell activation, proliferation, and cytokine production.[2][4][5]
Q2: What is the recommended starting concentration for this compound in primary T-cell culture?
The optimal concentration of this compound should be empirically determined for each specific cell type and experimental condition. However, based on data from similar HPK1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. It is advisable to perform a dose-response curve to identify the half-maximal effective concentration (EC50) for the desired downstream readout (e.g., cytokine production, proliferation). For some potent HPK1 inhibitors, IC50 values can be in the low nanomolar range.[6]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing the final working concentration, dilute the stock solution in your T-cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects T-cell viability or function (typically ≤ 0.1%).
Q4: What are the expected effects of this compound on primary T-cells?
Inhibition of HPK1 with this compound is expected to:
-
Enhance T-cell activation: Increased expression of activation markers such as CD25 and CD69.
-
Boost cytokine production: Higher secretion of pro-inflammatory cytokines like IL-2 and IFN-γ.[2][3][5]
-
Increase T-cell proliferation: Enhanced expansion of T-cells upon stimulation.[2]
-
Reverse immunosuppression: May overcome the inhibitory effects of immunosuppressive molecules in the tumor microenvironment, such as PGE2 and adenosine.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in primary T-cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low T-cell Viability | High concentration of this compound or DMSO: The inhibitor or solvent may be toxic at the concentration used. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO alone) to assess solvent toxicity. |
| Suboptimal T-cell culture conditions: Primary T-cells are sensitive to their environment.[7] | Ensure proper handling and maintenance of primary T-cells.[8] Use fresh, high-quality culture medium (e.g., RPMI-1640) supplemented with appropriate serum (e.g., 10% FBS) and cytokines (e.g., IL-2). Maintain optimal cell density and culture conditions (37°C, 5% CO2).[7] | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death.[9][10][] | Practice strict aseptic techniques. Regularly test for mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, sterile batch of cells and reagents. | |
| No or Weak Enhancement of T-cell Activation | Inactive this compound: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Suboptimal T-cell stimulation: The primary T-cells may not be adequately activated. | Ensure the use of optimal concentrations of stimulating agents (e.g., anti-CD3/CD28 antibodies).[12][13][14] The recommended range for plate-bound anti-CD3 is 1-3 µg/mL and for soluble anti-CD28 is 3-5 µg/mL.[12][14] | |
| Incorrect timing of inhibitor addition: The inhibitor may be added at a suboptimal time point relative to T-cell activation. | Add this compound concurrently with or shortly before T-cell stimulation to ensure it is present when the HPK1 signaling cascade is initiated. | |
| Inconsistent or Variable Results | Donor-to-donor variability: Primary T-cells from different donors can exhibit significant biological variability. | Whenever possible, use T-cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling results. |
| Inconsistent cell handling and culture techniques: Minor variations in protocols can lead to significant differences in results.[8][15] | Standardize all experimental procedures, including cell isolation, counting, seeding density, and reagent preparation. | |
| Cell clumping: T-cells can clump together upon activation, leading to inaccurate cell counting and uneven exposure to the inhibitor. | Gently pipette the cells to break up clumps before counting or analysis. |
Quantitative Data Presentation
The following table summarizes representative data for potent HPK1 inhibitors. The optimal concentration and resulting effects of this compound should be determined experimentally.
| HPK1 Inhibitor | Biochemical IC50 | Cellular Assay | Effective Concentration Range | Key Cellular Effects | Reference |
| Compound 1 | 0.0465 nM | pSLP-76 ELISA | < 2.5 µM (no effect on viability) | Enhanced IL-2 and IFN-γ production; reversed PGE2- and adenosine-mediated suppression. | [2][16] |
| CFI-402411 | 4.0 ± 1.3 nM | N/A | N/A | Relieves HPK1-mediated inhibition of T and B cells. | [6] |
| PF-07265028 | N/A | pSLP-76 inhibition | Concentrations above 90% pSLP76 inhibition | Increased T-cell proliferation and cytokine recall responses; resistance to PGE2 and adenosine. | [17] |
| GNE-1858 | N/A | T-cell co-culture | Concentration-dependent | Enhanced anti-PD-1-mediated T-cell cytotoxicity. | [18] |
N/A: Not available in the provided search results.
Experimental Protocols
Protocol 1: Isolation of Human Primary T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[19]
-
T-Cell Enrichment: Enrich for T-cells from the PBMC population using a negative selection kit (e.g., magnetic-activated cell sorting - MACS) to deplete non-T-cells. This method results in untouched, resting T-cells.
-
Cell Counting and Viability: Count the purified T-cells using a hemocytometer or an automated cell counter. Assess viability using a trypan blue exclusion assay. Viability should be >95%.
-
Resuspension: Resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine) at the desired cell density for your experiment (e.g., 1 x 10^6 cells/mL).[7]
Protocol 2: Optimizing this compound Concentration in Activated Primary T-Cells
-
Plate Coating: Coat the wells of a 96-well flat-bottom plate with anti-human CD3 antibody (clone OKT3) at a concentration of 1-3 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.[12][20]
-
Washing: Aspirate the coating solution and wash the wells twice with sterile PBS to remove unbound antibody.
-
Cell Seeding: Seed the purified primary T-cells at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
This compound Titration: Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Co-stimulation: Add soluble anti-human CD28 antibody (clone CD28.2) to each well at a final concentration of 3-5 µg/mL to provide the co-stimulatory signal.[12][14]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Readout: After incubation, assess T-cell activation and function using your desired readout, such as:
-
Cytokine production: Collect the supernatant and measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or a multiplex bead-based assay.
-
Proliferation: Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry or a BrdU incorporation assay.
-
Activation marker expression: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Visualizations
HPK1 Signaling Pathway in T-Cells
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. akadeum.com [akadeum.com]
- 8. protocols.io [protocols.io]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 12. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SK [thermofisher.com]
- 13. T cell stimulation and expansion using anti-CD3/CD28 beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Human Primary T Cells: A Practical Guide [protocols.io]
- 16. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. genome.ucsc.edu [genome.ucsc.edu]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Potential off-target effects of Hpk1-IN-4 in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Hpk1-IN-4 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also referred to as compound 22, is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] It has a reported IC50 value of 0.061 nM for HPK1.[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling, making it a target for cancer immunotherapy.[2][3][4][5][6]
Q2: Why is kinase selectivity important when using this compound?
Kinase inhibitors can often bind to multiple kinases, leading to off-target effects that can confound experimental results and lead to toxicity in a clinical setting.[5][7] HPK1 is part of the MAP4K family, which has a high degree of structural similarity, making selectivity a significant challenge.[2][3] Ensuring the specificity of this compound is crucial for accurately interpreting its biological effects.[5]
Q3: What are the known off-targets for HPK1 inhibitors?
While a specific kinome scan for this compound is not publicly available, similar potent HPK1 inhibitors have been profiled against large panels of kinases. For example, a compound referred to as "CompK" was tested against over 300 kinases and showed over 50-fold selectivity against other members of the MAP4K family.[2] Another lead compound from Arcus Biosciences was at least 47-fold more selective for HPK1 compared to other MAP4K members.[8] Potential off-targets to consider are other members of the MAP4K family and kinases involved in T-cell signaling.[9]
Kinase Selectivity Profile
The following table provides a representative kinase selectivity profile for a potent HPK1 inhibitor, based on data for similar compounds. This data is for illustrative purposes to highlight typical off-targets and the importance of broad kinase profiling.
Table 1: Representative Kinase Selectivity Profile of a Potent HPK1 Inhibitor
| Kinase Target | IC50 (nM) | Selectivity Fold (Off-target IC50 / HPK1 IC50) |
| HPK1 (MAP4K1) | 0.061 | 1 |
| MAP4K2 | >3 | >50 |
| MAP4K3 | >3 | >50 |
| MAP4K5 | >3 | >50 |
| JAK1 | >1000 | >16,393 |
| JAK2 | >1000 | >16,393 |
| CDK2 | >1000 | >16,393 |
Note: Data for MAP4K family and other kinases is based on the reported >50-fold selectivity for similar compounds.[2][10]
Experimental Protocols
Biochemical Assay for HPK1 Inhibition (Mobility Shift Assay)
This protocol is based on a method used to characterize potent HPK1 inhibitors.[2][10]
Materials:
-
Recombinant HPK1 enzyme
-
Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)
-
Quench solution (e.g., 1 mM EDTA)
-
Caliper LabChip EZ Reader or similar microfluidic capillary electrophoresis system
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, combine the recombinant HPK1 enzyme (e.g., 0.625 nM final concentration), the fluorescently labeled peptide substrate (e.g., 3 µM final concentration), and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP (e.g., 22 µM final concentration).
-
Incubate the reaction for a set period (e.g., 3 hours) at room temperature.
-
Stop the reaction by adding the quench solution.
-
Analyze the samples using a microfluidic capillary electrophoresis system to separate the phosphorylated and unphosphorylated substrate.
-
Calculate the percent inhibition based on the conversion of the substrate and determine the IC50 value.
Troubleshooting Guide
Problem: Observed IC50 for this compound is higher than expected.
| Possible Cause | Recommended Solution |
| Sub-optimal Assay Conditions | Verify that the pH and ionic strength of the assay buffer are optimal for HPK1 activity. Ensure the final DMSO concentration is consistent across all wells and is not inhibiting the enzyme.[11] |
| Incorrect ATP Concentration | The inhibitory potency of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay. For comparable results, use an ATP concentration close to the Km value for HPK1.[12] Note that HPK1 has a low apparent Km for ATP (around 8.9 µM), which can lead to a significant shift between biochemical and cellular potency.[3] |
| Enzyme Purity and Activity | Ensure the recombinant HPK1 is of high purity and has good specific activity. Contaminating kinases could lead to false results.[2] Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles. |
| Substrate Depletion or Product Inhibition | If the reaction progresses too far, substrate depletion or product inhibition can affect the results. Optimize the incubation time and enzyme concentration to ensure the reaction is in the linear range.[11] |
| Inhibitor Degradation | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
Problem: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes. Prepare a master mix for common reagents to minimize well-to-well variation.[13] |
| Incomplete Reagent Mixing | Gently mix the contents of each well after adding all reagents. Avoid introducing air bubbles.[13] |
| Edge Effects in Microplate | To minimize evaporation, use plate sealers and consider not using the outer wells of the microplate for data points. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If necessary, adjust the solvent or reduce the highest concentration tested. |
Problem: Suspected off-target effects in cellular assays.
| Possible Cause | Recommended Solution |
| Inhibition of Other Kinases | Perform a broad-panel kinase screen to identify potential off-targets of this compound.[2] |
| Compound Interference | Some compounds can interfere with the assay readout (e.g., fluorescence quenching or enhancement). Run control experiments with the compound in the absence of the enzyme to check for interference.[11] |
| Cellular Context | The cellular environment can influence inhibitor activity. Use a control cell line that does not express HPK1 (e.g., HPK1 knockout) to confirm that the observed effects are on-target.[2] |
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for performing an in vitro kinase inhibition assay.
Caption: A decision tree for troubleshooting common kinase assay problems.
References
- 1. glpbio.com [glpbio.com]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 9. wp.ryvu.com [wp.ryvu.com]
- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
Addressing variability in Hpk1-IN-4 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results with Hpk1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 22) is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][3][4] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376 (pSLP-76). This phosphorylation leads to the degradation of SLP-76, which in turn dampens T-cell activation and proliferation.[5][6] this compound blocks the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and leading to enhanced T-cell activation, proliferation, and cytokine production (e.g., IL-2 and IFN-γ).[5][7][8]
Q2: What are the common experimental readouts for this compound activity?
Common experimental readouts to assess the activity of this compound include:
-
Biochemical Assays: Measuring the direct inhibition of recombinant HPK1 kinase activity.
-
Cellular Target Engagement: Quantifying the reduction of phosphorylated SLP-76 (pSLP-76) at Ser376 in stimulated T-cells (e.g., Jurkat cells or primary human T-cells) via Western Blot, ELISA, or flow cytometry.[7][9]
-
Functional Cellular Assays:
-
Cytokine Secretion: Measuring the increase in IL-2 and IFN-γ production from stimulated T-cells or PBMCs.[7][8]
-
T-cell Proliferation: Assessing the enhancement of T-cell proliferation in response to stimulation.
-
Cell Surface Marker Expression: Analyzing the upregulation of activation markers like CD69 on T-cells.
-
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use (up to 6 months) or -20°C for shorter periods (up to 1 month). If precipitation is observed in the stock solution, gentle warming and sonication can be used to redissolve the compound.
Troubleshooting Guide
Issue 1: High Variability in IC50/EC50 Values
Potential Cause 1: Inconsistent Compound Solubility or Stability
-
Troubleshooting:
-
Ensure this compound is fully dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution.
-
When diluting the stock solution in aqueous media, do so immediately before use and mix thoroughly. Avoid storing diluted solutions for extended periods.
-
Visually inspect for any precipitation after dilution into cell culture media. If observed, consider using a lower concentration or a different formulation approach if possible.
-
Potential Cause 2: Differences in Assay Format (Biochemical vs. Cellular)
-
Troubleshooting:
-
Be aware that IC50 values from biochemical assays (using recombinant enzyme) are often lower than those from cellular assays. This is because in a cellular context, the inhibitor must penetrate the cell membrane and compete with high intracellular concentrations of ATP.
-
When comparing results, ensure the assay formats are consistent. For cellular assays, report the cell type and stimulation method used.
-
Potential Cause 3: Variability in Cell Lines and Primary Cells
-
Troubleshooting:
-
Jurkat cells are a common model for T-cell signaling, but they can exhibit mutations and inconsistencies.[2] Consider using primary human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells for more clinically relevant and potentially more consistent results.[2]
-
If using primary cells, be aware of donor-to-donor variability. It is recommended to test compounds on cells from multiple healthy donors.[10]
-
Ensure consistent cell density, passage number, and stimulation conditions across experiments.
-
Issue 2: Unexpected or Off-Target Effects
Potential Cause 1: Inhibition of Other Kinases
-
Troubleshooting:
-
While this compound is reported to be a selective inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations. The MAP4K family of kinases, to which HPK1 belongs, has a high degree of structural similarity, making cross-reactivity a possibility.[1]
-
To confirm that the observed phenotype is due to HPK1 inhibition, consider using a negative control such as a structurally related but inactive molecule, or performing experiments in HPK1 knockout/knockdown cells. An increase in IL-2 production in wild-type Jurkat cells but not in HPK1 knockout Jurkat cells would indicate on-target activity.[1]
-
If unexpected phenotypes are observed, consider screening this compound against a panel of related kinases (e.g., other MAP4K family members) to assess its selectivity profile.
-
Potential Cause 2: Compound Cytotoxicity
-
Troubleshooting:
-
At high concentrations, kinase inhibitors can exhibit cytotoxicity, which can confound experimental results.
-
Always perform a cell viability assay (e.g., using Trypan Blue or a commercial viability kit) in parallel with your functional assays to ensure that the observed effects are not due to cell death.
-
Determine the concentration range where this compound shows minimal cytotoxicity and conduct functional experiments within this range. A significant window between the functional EC50 and the cytotoxic IC50 is desirable.[11]
-
Issue 3: Low or No Inhibitor Activity in Cellular Assays
Potential Cause 1: Suboptimal Cell Stimulation
-
Troubleshooting:
-
Ensure that the T-cell stimulation (e.g., with anti-CD3/CD28 antibodies or phorbol esters) is robust enough to induce a measurable downstream signal (e.g., pSLP-76, cytokine production) in your positive control (vehicle-treated) cells.
-
The concentration of stimulating agents and the incubation time may need to be optimized for your specific cell type and experimental conditions.
-
Potential Cause 2: Inadequate Assay Sensitivity
-
Troubleshooting:
-
For pSLP-76 detection, ensure that your antibody is specific and validated for the application (e.g., Western Blot, ELISA, flow cytometry). Basal levels of pSLP-76 may be low or undetectable in unstimulated cells.[9]
-
For cytokine secretion assays, ensure that the incubation time is sufficient for cytokine production and accumulation in the supernatant. ELISA, AlphaLISA, or cytokine bead arrays are sensitive methods for quantification.
-
Data Presentation
Table 1: In Vitro and Cellular Activity of Selected HPK1 Inhibitors
| Compound | Biochemical IC50 (HPK1) | Cellular pSLP-76 IC50 (Jurkat) | Cellular IL-2 EC50 (Primary T-cells) | Reference |
| This compound (comp 22) | 0.061 nM | Not explicitly reported | Not explicitly reported | [12] |
| Compound [I] | 0.2 nM | 3 nM | 1.5 nM | [11] |
| Compound 1 | 0.0465 nM | < 20 nM | 2.24 - 4.85 nM | [10] |
| XHS | 2.6 nM | 0.6 µM (PBMC) | Not reported | [13] |
| CompK | 2.6 nM | Not explicitly reported | Not explicitly reported | [12] |
Table 2: Selectivity of an Exemplary HPK1 Inhibitor (CompK)
| Kinase | Fold Selectivity vs. HPK1 |
| MAP4K2 | >50 |
| MAP4K3 | >50 |
| MAP4K4 | >50 |
| MAP4K5 | >50 |
| Other Kinases (panel of >300) | Generally high |
| Data is for 'CompK', a representative potent and selective HPK1 inhibitor. A detailed selectivity panel for this compound is not publicly available. |
Experimental Protocols
Protocol 1: pSLP-76 Inhibition Assay in Jurkat Cells
-
Cell Culture: Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Compound Treatment: Seed Jurkat cells in a 96-well plate. Prepare serial dilutions of this compound in DMSO and then further dilute in culture medium. The final DMSO concentration should be ≤ 0.1%. Add the diluted compound to the cells and pre-incubate for 1-2 hours.
-
Cell Stimulation: Stimulate the cells by adding anti-CD3/CD28 antibodies (e.g., 10 µg/mL anti-CD3) for 30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against pSLP-76 (Ser376) and total SLP-76 overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate and an imaging system. Quantify band intensities to determine the ratio of pSLP-76 to total SLP-76.
-
Protocol 2: IL-2 Secretion Assay in Human PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Treatment: Resuspend PBMCs in complete RPMI-1640 medium. Seed the cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1 µg/mL). Add serial dilutions of this compound.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercial ELISA or AlphaLISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Visualizations
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 12. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Hpk1-IN-4 and pSLP76 Inhibition
This technical support center provides troubleshooting guidance for researchers encountering a lack of pSLP76 inhibition when using Hpk1-IN-4. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on SLP76 phosphorylation?
A1: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] In the context of T-cell receptor (TCR) signaling, activated HPK1 phosphorylates the adaptor protein SLP76 at Serine 376 (S376).[2][3][4][5] This phosphorylation event acts as a negative regulatory signal, leading to the recruitment of 14-3-3 proteins, dissociation of SLP76 from the signaling complex, and its subsequent degradation.[2][3][4] Therefore, successful inhibition of HPK1 by this compound should result in a decrease in the levels of phosphorylated SLP76 at S376 (pSLP76).[6]
Q2: At what concentration should I be using this compound?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published data indicates that this compound has an in vitro IC50 of 0.061 nM against HPK1.[1] For cell-based assays, concentrations in the range of 100 nM to 1 µM have been shown to be effective in reducing pSLP76 levels.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: Are there other phosphorylation sites on SLP76 that I should be aware of?
A3: Yes, SLP76 is phosphorylated on multiple tyrosine residues (e.g., Y113, Y128, Y145) upon TCR stimulation, and these events are critical for T-cell activation.[7][8][9] It is important to distinguish between these activating tyrosine phosphorylations and the inhibitory serine phosphorylation at S376 mediated by HPK1. This compound is expected to specifically reduce phosphorylation at S376, and may indirectly lead to an increase or stabilization of tyrosine phosphorylation by preventing the negative feedback loop.
Troubleshooting Guide: this compound Not Inhibiting pSLP76
If you are not observing the expected decrease in pSLP76 (S376) levels after treatment with this compound, consider the following potential causes and troubleshooting steps.
Category 1: Issues with the Inhibitor
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your cell system. |
| Inhibitor Degradation or Instability | Ensure proper storage of this compound, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Poor Inhibitor Solubility | Confirm that this compound is fully dissolved in the solvent and that the final concentration in your cell culture medium does not lead to precipitation. The product datasheet may provide solubility information.[1] |
Category 2: Experimental Protocol and Execution
| Potential Cause | Troubleshooting Steps |
| Suboptimal Pre-incubation Time | The inhibitor needs sufficient time to enter the cells and bind to its target before stimulation. Pre-incubate cells with this compound for at least 1-2 hours before adding the stimulus (e.g., anti-CD3/CD28). |
| Inappropriate Stimulation Conditions | Ensure that your method of T-cell stimulation (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) is potent enough to induce a robust and detectable pSLP76 signal at your chosen time point. The kinetics of pSLP76 phosphorylation can be transient, so a time-course experiment (e.g., 5, 15, 30, 60 minutes post-stimulation) is recommended to identify the peak of phosphorylation. |
| Cell Type and Density | The signaling pathways can vary between different cell lines (e.g., Jurkat vs. primary T-cells) and are influenced by cell density. Ensure you are using an appropriate cell type where the HPK1-SLP76 axis is active and maintain consistent cell densities across experiments. |
| Assay-Specific Issues (Western Blot) | Refer to the detailed Western Blot troubleshooting section below. Common issues include inefficient protein transfer, poor antibody quality, and incorrect buffer composition.[10][11][12][13] |
Category 3: Biological Complexities
| Potential Cause | Troubleshooting Steps |
| Alternative SLP76 Kinases | While HPK1 is the primary kinase known to phosphorylate SLP76 at S376, it is theoretically possible that other kinases could play a role in specific cellular contexts or under certain stimulation conditions. Review the literature for your specific cell model. |
| HPK1-Independent Negative Regulation | Other mechanisms of SLP76 regulation might be dominant in your system. Consider investigating other known negative regulators of TCR signaling. |
| Off-Target Effects of the Inhibitor | While this compound is reported to be highly selective, off-target effects at high concentrations cannot be entirely ruled out and could complicate the interpretation of results.[14] Using a structurally different HPK1 inhibitor as a control could help validate the observed phenotype. |
Experimental Protocols
Key Experiment: Western Blot for pSLP76 (S376)
This protocol provides a general framework. Optimization for specific cell types and antibodies is necessary.
-
Cell Culture and Treatment:
-
Plate cells at a density of 1-5 x 10^6 cells/mL.
-
Pre-incubate cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Stimulate cells with an appropriate agonist (e.g., 1-5 µg/mL soluble anti-CD3 and anti-CD28 antibodies) for the predetermined optimal time (e.g., 15 minutes) at 37°C.
-
-
Cell Lysis:
-
Pellet cells by centrifugation at 4°C.
-
Wash once with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency by Ponceau S staining.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pSLP76 (Ser376) overnight at 4°C with gentle agitation.
-
Wash the membrane 3-4 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3-4 times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total SLP76 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: HPK1-mediated negative regulation of TCR signaling.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting the lack of pSLP76 inhibition.
Experimental Timeline
Caption: A typical experimental workflow for assessing this compound activity.
References
- 1. glpbio.com [glpbio.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. Complementary Phosphorylation Sites in the Adaptor Protein SLP-76 Promote Synergistic Activation of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Requirement for LAT and SLP-76 in GPVI versus T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bosterbio.com [bosterbio.com]
- 14. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
Cell permeability issues with Hpk1-IN-4 and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Hpk1-IN-4. The information is presented in a question-and-answer format to directly address potential issues, particularly concerning cell permeability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported in vitro potency?
This compound, also referred to as compound 22 in scientific literature, is a highly potent and selective, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). It belongs to a diaminopyrimidine carboxamide chemical series.[1][2][3] In biochemical assays, this compound has demonstrated exceptional potency with a reported IC50 value of 0.061 nM.[4]
Q2: I am experiencing inconsistent results in my cell-based assays with this compound. Could this be related to cell permeability?
While specific cell permeability data for this compound is not publicly available, this is a critical parameter for any intracellular kinase inhibitor and a common reason for discrepancies between biochemical and cellular assay results.[5] A closely related analog from the same chemical series, Hpk1-IN-3 (compound 27), which has a similarly potent biochemical IC50 of 0.25 nM, was reported to have moderate permeability in a Madin-Darby Canine Kidney II (MDCKII) cell assay.[1][6] Given the structural similarities, it is plausible that this compound has moderate to low passive cell permeability, which could lead to a lower effective intracellular concentration compared to that used in biochemical assays. This can result in reduced target engagement and inconsistent downstream effects.
Q3: How can I assess the cell permeability of this compound in my lab?
You can experimentally determine the cell permeability of this compound using several established in vitro models. The most common are cell-based barrier assays such as the Caco-2 or MDCK permeability assays. These assays measure the rate at which a compound crosses a confluent monolayer of epithelial cells.[7][8][9] The output is typically an apparent permeability coefficient (Papp), which can help classify the compound's permeability potential.
Q4: What are some general strategies to address potential low cell permeability of this compound?
If you suspect low cell permeability is affecting your experiments, consider the following troubleshooting strategies:
-
Increase Incubation Time: Allowing for a longer incubation period may facilitate greater intracellular accumulation of the compound.
-
Optimize Compound Concentration: You may need to use higher concentrations in your cellular assays than what the biochemical IC50 suggests to achieve sufficient intracellular levels for target inhibition. A dose-response experiment is crucial.
-
Use of Permeabilization Agents (for specific endpoint assays): For certain fixed-cell assays like intracellular flow cytometry, mild detergents (e.g., saponin, digitonin) can be used to permeabilize the cell membrane. However, this is not suitable for live-cell assays.
-
Structural Modification (Medicinal Chemistry Approach): If you have medicinal chemistry capabilities, modifications to the this compound scaffold could be explored to improve its physicochemical properties. This could involve altering lipophilicity, reducing polar surface area, or masking polar groups to enhance passive diffusion.
Q5: My this compound is precipitating in the cell culture medium. What can I do?
Poor aqueous solubility can be mistaken for low permeability and is a common issue with kinase inhibitors.[10][11][12][13]
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells, typically below 0.5%.[11]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your assay medium from a concentrated stock solution just before use.
-
Use of Serum: If your assay conditions permit, the presence of serum in the culture medium can help to keep hydrophobic compounds in solution.
-
Sonication: Briefly sonicating the diluted compound in the final assay buffer may help to dissolve small precipitates.[11]
-
Formulation Strategies: For in vivo studies, formulation with solubilizing agents like cyclodextrins or lipids may be necessary.[13]
Data Summary
The following table summarizes the available quantitative data for this compound and its close analog, Hpk1-IN-3. This data is useful for designing experiments and for comparison with other HPK1 inhibitors.
| Compound | Alias | HPK1 IC50 (nM) | Cell Permeability (Papp) | Physicochemical Properties (Calculated) | Reference |
| This compound | Compound 22 | 0.061 | Not Reported | Not Reported | [4] |
| Hpk1-IN-3 | Compound 27 | 0.25 | 29 nm/sec (MDCKII) | AlogP98 = 2.93, PSA = 104 | [1][6] |
Signaling Pathways and Workflows
HPK1 Signaling Pathway in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76, which leads to its ubiquitination and subsequent degradation. This dampens the downstream signaling cascade, including the activation of PLCγ1 and ERK, thereby attenuating T-cell activation and proliferation.[14][15] Inhibition of HPK1, for example by this compound, is designed to block this negative feedback loop, thus enhancing T-cell responses.[16]
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Development of a new permeability assay using low-efflux MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Technical Support Center: Managing Hpk1-IN-4 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability and degradation of Hpk1-IN-4 in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What are the initial signs of this compound degradation in my experiment?
A2: A decrease in the expected biological activity is the primary indicator of degradation. This may manifest as a reduced inhibition of HPK1 kinase activity, leading to diminished effects on downstream signaling pathways such as the phosphorylation of SLP-76.[3] Inconsistent results between experimental repeats, especially when using older solutions of the inhibitor, can also be a sign of degradation.
Q3: Can the solvent used to dissolve this compound affect its stability?
A3: Yes, the choice of solvent is critical. While DMSO is a common solvent for many kinase inhibitors, its hygroscopic nature can introduce water into the stock solution over time, potentially leading to hydrolysis of the compound.[4] It is recommended to use anhydrous, high-purity DMSO and to store stock solutions under desiccating conditions. For aqueous buffers used in experiments, the pH and presence of any reactive species could also impact the stability of the inhibitor.
Q4: How often should I prepare fresh dilutions of this compound for my long-term experiments?
A4: For long-term experiments, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment or at regular, frequent intervals (e.g., daily or every few days). Avoid using diluted solutions that have been stored for extended periods at room temperature or 4°C, as the rate of degradation is likely to be higher under these conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased or inconsistent inhibition of HPK1 activity over time. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions of this compound from a new aliquot of the frozen stock for each experiment.2. Perform a dose-response experiment to verify the IC50 of the current batch of inhibitor.3. Assess the stability of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Variability in downstream signaling readouts (e.g., pSLP-76 levels). | Inconsistent concentration of active this compound due to degradation. | 1. Standardize the preparation and handling of this compound solutions.2. Include positive and negative controls in every experiment to monitor assay performance.3. Consider quantifying the concentration of this compound in your experimental samples using analytical methods like HPLC-MS. |
| Unexpected off-target effects observed in later stages of the experiment. | Formation of active degradation products. | 1. If possible, analyze the aged this compound solution by mass spectrometry to identify potential degradation products.2. Test the biological activity of any identified degradation products if they can be synthesized or isolated.3. Reduce the duration of exposure to the inhibitor if feasible, or replenish with fresh inhibitor at regular intervals. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
HPLC-MS system
Methodology:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Spike the cell culture medium with this compound to the final working concentration used in your experiments.
-
Incubate the medium under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.
-
Immediately analyze the concentration of intact this compound in each aliquot using a validated HPLC-MS method.
-
Plot the concentration of this compound against time to determine its degradation rate.
Visualizations
HPK1 Signaling Pathway
Caption: HPK1 signaling pathway in T-cells and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability of this compound in experimental medium.
Troubleshooting Logic for Decreased this compound Efficacy
Caption: A logical workflow for troubleshooting decreased efficacy of this compound.
References
Technical Support Center: Hpk1-IN-4 and Immunosuppressive Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing Hpk1-IN-4 and other HPK1 inhibitors in immunosuppressive tumor models.
Frequently Asked Questions (FAQs)
Q1: Is this compound effective as a monotherapy in immunosuppressive tumor models?
A1: Yes, preclinical studies have demonstrated that pharmacological inhibition of HPK1 can lead to significant tumor growth inhibition (TGI) as a standalone treatment in various syngeneic mouse models, including those known to be less responsive to immune checkpoint inhibitors.[1][2][3] For instance, novel oral HPK1 inhibitors have shown strong TGI in models such as LLC (Lewis Lung Carcinoma), MC38 (colon adenocarcinoma), and CT26 (colon carcinoma).[1][2]
Q2: How does this compound synergize with immune checkpoint inhibitors (ICIs)?
A2: this compound and other HPK1 inhibitors have consistently shown synergistic anti-tumor effects when combined with ICIs like anti-PD-1 and anti-CTLA-4 antibodies.[1][2][4] This is because HPK1 inhibition enhances T-cell activation and function, making the tumor microenvironment more susceptible to the effects of checkpoint blockade.[1][4] This combination often results in enhanced TGI and, in some cases, complete tumor regression.[2][4]
Q3: What is the mechanism of action of this compound in the tumor microenvironment?
A3: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[5] this compound inhibits the kinase activity of HPK1, which in turn prevents the phosphorylation and subsequent degradation of the adaptor protein SLP-76.[6][7] This leads to sustained TCR signaling, enhanced T-cell activation, proliferation, and increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][5][7] Furthermore, HPK1 inhibitors can reverse the immunosuppressive effects of molecules like PGE2 and adenosine, which are often present in the tumor microenvironment.[1][2]
Q4: What are the expected effects of this compound on immune cell populations within the tumor?
A4: Treatment with HPK1 inhibitors has been shown to increase the infiltration of cytotoxic T lymphocytes (CD8+ T cells) and other immune cells into the tumor.[1][7] This transforms the tumor from a "cold" (non-inflamed) to a "hot" (inflamed) phenotype, which is more responsive to immunotherapy.[7] An increase in tumor-infiltrating lymphocytes (TILs) is a key indicator of a productive anti-tumor immune response.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of significant tumor growth inhibition with this compound monotherapy. | Suboptimal dosing or administration schedule. Tumor model is highly immunosuppressive and may require combination therapy. Intrinsic resistance of the tumor model. | Verify the dosage and administration frequency based on established protocols for the specific model. Combine this compound with an immune checkpoint inhibitor such as anti-PD-1 or anti-CTLA-4. Consider using a different tumor model known to be responsive to HPK1 inhibition. |
| High variability in tumor growth within the same treatment group. | Inconsistent tumor cell implantation. Variability in the immune response of individual animals. | Ensure consistent cell numbers and injection technique for tumor implantation. Increase the number of animals per group to improve statistical power. |
| No observed increase in T-cell activation markers (e.g., CD69, CD25) or cytokine production. | Incorrect timing of sample collection. Issues with the assay for detecting activation markers or cytokines. | Optimize the time points for analyzing T-cell activation, as this is a dynamic process. Validate the antibodies and protocols for flow cytometry or ELISA assays. |
| Inconsistent results when combining this compound with anti-PD-1. | Dosing schedule of the two agents is not optimized for synergy. | Stagger the administration of this compound and the anti-PD-1 antibody. For example, start this compound treatment prior to the first dose of anti-PD-1 to prime the immune response. |
Data on this compound and Analogs in Immunosuppressive Tumor Models
Table 1: In Vivo Efficacy of HPK1 Inhibitors (Monotherapy)
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Novel HPK1 Inhibitor | LLC (subcutaneous) | Oral | Strong TGI | [1] |
| Novel HPK1 Inhibitor | MC38 (subcutaneous) | Oral | Strong TGI | [1] |
| Novel HPK1 Inhibitor | CT26 (subcutaneous) | Oral | Strong TGI | [1] |
| PCC-1 | CT26 (syngeneic) | Oral | Strong TGI | [2] |
| PCC-1 | MC38-hPD-L1 (syngeneic) | Oral | Strong TGI | [2] |
| CMPD0431 | CT-26 (syngeneic) | Not Specified | Inhibited tumor growth | [7] |
Table 2: In Vivo Efficacy of HPK1 Inhibitors (Combination Therapy)
| Compound | Combination Agent | Tumor Model | Key Findings | Reference |
| CompK | anti-PD-1 | MC38 | Promoted tumor regression | [4] |
| Novel HPK1 Inhibitor | ICBs (anti-PD-1, anti-PD-L1, or anti-CTLA4) | LLC, MC38, CT26 | Enhanced TGI | [1] |
| PCC-1 | anti-CTLA4 | CT26 | Significantly greater TGI than anti-CTLA4 alone | [2] |
| PCC-1 | Atezolizumab (anti-PD-L1) | MC38-hPD-L1 | Enhanced rejection of tumors | [2] |
Table 3: Immunomodulatory Effects of HPK1 Inhibitors
| Compound | Assay | Key Findings | Reference |
| Novel HPK1 Inhibitor | Cytokine Analysis (in vivo) | Increased IL-2 and IFNγ levels | [1] |
| Novel HPK1 Inhibitor | Immunohistochemistry | Increased tumor-infiltrating lymphocytes (TILs) | [1] |
| CMPD0431 | Immunohistochemistry | Increased intratumoral infiltration of CD3+ lymphocytes | [7] |
| CMPD0431 | Cytokine Analysis (in vivo) | Increased pro-inflammatory cytokine production | [7] |
Experimental Protocols
General Protocol for Syngeneic Mouse Tumor Models
This protocol provides a general framework. Specific details such as cell numbers, dosing, and schedules should be optimized for each tumor model and HPK1 inhibitor.
-
Cell Culture: Culture murine tumor cells (e.g., MC38, CT26, LLC) in the appropriate medium and conditions. Harvest cells during the exponential growth phase.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 0.5-1 x 10^6 cells in 100 µL of PBS or serum-free medium) into the flank of syngeneic mice (e.g., C57BL/6 for MC38 and LLC, BALB/c for CT26).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Administration:
-
This compound/Inhibitor: Once tumors reach a predetermined size (e.g., 50-100 mm³), begin treatment. Administer the HPK1 inhibitor via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Immune Checkpoint Inhibitor: For combination studies, administer the ICI (e.g., anti-PD-1 antibody) via intraperitoneal injection at the designated dose and schedule, which may be staggered with the HPK1 inhibitor treatment.
-
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Immunophenotyping (Optional): At the end of the study, or at specified time points, tumors, spleens, and lymph nodes can be harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry.
-
Cytokine Analysis (Optional): Blood samples can be collected to measure systemic cytokine levels using methods like ELISA or multiplex assays.
Signaling Pathways and Experimental Workflows
Caption: HPK1 signaling pathway and the mechanism of this compound action.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Best practices for formulating Hpk1-IN-4 for oral gavage
This technical support center provides researchers, scientists, and drug development professionals with best practices for formulating the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-4, for oral gavage administration in preclinical research. Due to its low aqueous solubility, appropriate formulation is critical for achieving consistent and reliable results in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for oral gavage?
A1: this compound, like many kinase inhibitors, is a poorly water-soluble compound.[1][2][3][4][5] This characteristic presents a primary challenge for oral administration, as it can lead to low bioavailability and variable absorption.[1] The goal of formulation is to create a stable and homogenous suspension or solution that allows for accurate and reproducible dosing.
Q2: What are the recommended vehicles for formulating this compound?
A2: For poorly soluble compounds like this compound, several vehicle systems can be considered. These generally fall into two categories: aqueous suspensions and co-solvent solutions.
-
Aqueous Suspensions: These involve suspending the micronized compound in an aqueous medium containing a suspending agent to prevent settling and a surfactant to aid in wetting the particles.
-
Co-solvent Solutions: These formulations use a mixture of solvents to dissolve the compound. A common approach for kinase inhibitors involves a combination of a primary organic solvent, a polymer to maintain solubility and prevent precipitation upon dilution in the gastrointestinal tract, and a surfactant.
Q3: Is there a specific formulation that has been used for similar compounds?
Q4: What is the role of each component in a co-solvent formulation?
A4: Each component in a co-solvent formulation plays a critical role:
-
DMSO (Dimethyl Sulfoxide): A powerful organic solvent used to initially dissolve the poorly soluble compound.[6]
-
PEG300 (Polyethylene Glycol 300): A water-miscible polymer that helps to maintain the compound in solution and can improve in vivo solubility.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent and emulsifier, preventing the compound from precipitating out of solution and aiding in its dispersion in the gut.[6]
-
Saline or Water: The aqueous component that makes up the bulk of the vehicle.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound crashes out of solution during preparation. | The concentration of the compound is too high for the chosen vehicle system. The order of solvent addition is incorrect. | 1. Try preparing a lower concentration of the formulation. 2. Ensure the compound is fully dissolved in the primary solvent (e.g., DMSO) before adding other components. 3. Add the aqueous component (saline or water) slowly while vortexing. |
| Formulation is not homogenous (e.g., precipitation, phase separation). | Inadequate mixing or sonication. The chosen vehicle is not optimal for the compound's properties. | 1. Increase the duration and/or intensity of vortexing or sonication. 2. Consider gently warming the solution (if the compound is heat-stable) to aid dissolution. 3. Experiment with different ratios of the vehicle components or try alternative vehicles. |
| Difficulty in administering the formulation due to high viscosity. | High concentration of polymers like PEG or suspending agents like CMC. | 1. Try using a lower viscosity grade of the polymer/suspending agent. 2. Decrease the percentage of the high-viscosity component, ensuring the compound remains in solution or suspension. 3. Use a gavage needle with a larger gauge. |
| Inconsistent results in in vivo studies (high variability in efficacy or PK). | Poor bioavailability due to precipitation of the compound in the GI tract. Inaccurate dosing due to an inhomogeneous formulation. | 1. Ensure the formulation is a fine, homogenous suspension or a clear solution immediately before each administration. 2. Re-evaluate the formulation strategy; a different vehicle system may be required to improve absorption. 3. Always prepare the formulation fresh before each use. |
| Animal welfare concerns (e.g., signs of discomfort after gavage). | The vehicle itself may be causing irritation. The pH of the formulation is outside the tolerated range. | 1. Minimize the concentration of organic solvents like DMSO as much as possible. 2. Ensure the final pH of the formulation is within a physiologically acceptable range (typically pH 4-8 for oral administration).[6] 3. Consider alternative, less harsh vehicles if problems persist. |
Experimental Protocols
Protocol 1: Co-Solvent Formulation (Based on Similar Compounds)
This protocol provides a starting point for developing a co-solvent based formulation for this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
In a sterile microcentrifuge tube, add 10% of the final volume as DMSO.
-
Add the this compound powder to the DMSO and vortex or sonicate until it is completely dissolved. Gentle warming may be applied if necessary, provided the compound is stable at elevated temperatures.
-
Add 40% of the final volume as PEG300 to the DMSO solution and vortex thoroughly to mix.
-
Add 5% of the final volume as Tween-80 and vortex until the solution is homogenous.
-
Slowly add the remaining 45% of the final volume as sterile saline, vortexing continuously during the addition to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution.
Example Formulation for a 10 mg/mL solution:
| Component | Percentage of Final Volume | Volume for 1 mL |
|---|---|---|
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol 2: Aqueous Suspension Formulation
This protocol is an alternative for creating a suspension of this compound.
Materials:
-
This compound powder (micronized, if possible)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween-80
-
Sterile deionized water
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
In a separate sterile tube, create a paste by adding a small amount of 0.5% Tween-80 in water to the pre-weighed this compound powder. This helps to wet the compound.
-
Gradually add the 0.5% CMC-Na solution to the paste while continuously vortexing or homogenizing to form a uniform suspension.
-
Sonicate the final suspension to reduce particle size and improve homogeneity.
-
Always vortex the suspension immediately before each oral gavage administration to ensure a uniform dose.
Signaling Pathways and Workflows
Caption: Hpk1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing a co-solvent formulation of this compound.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Hpk1-IN-4: A Comparative Analysis of a Potent HPK1 Inhibitor
For Immediate Release
In the landscape of immuno-oncology, the quest for potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) has identified several promising candidates. Among these, Hpk1-IN-4 has emerged as a noteworthy preclinical tool compound. This guide provides a comparative analysis of this compound against other HPK1 inhibitors, supported by experimental data, to assist researchers and drug development professionals in their evaluation of this important therapeutic target.
Introduction to HPK1 and Its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. By dampening the activation of T cells, HPK1 can limit the immune system's ability to mount an effective anti-tumor response. Inhibition of HPK1 is therefore a compelling strategy in cancer immunotherapy to enhance T-cell activation and improve tumor cell eradication.
This compound belongs to a class of diaminopyrimidine carboxamide inhibitors and has demonstrated high potency in biochemical and cellular assays. This document will compare its performance metrics with other known HPK1 inhibitors.
Biochemical and Cellular Potency
A key metric for evaluating enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by half. In cellular contexts, the potency is often measured by the inhibition of downstream signaling events or the induction of a biological response (EC50).
This compound exhibits a potent biochemical IC50 of 0.061 nM in a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[1] Its cellular activity is also robust, with an IC50 of 78 nM for the inhibition of SLP-76 phosphorylation in human peripheral blood mononuclear cells (PBMCs) and an EC50 of 19 nM for the induction of Interleukin-2 (IL-2) production in PBMCs.
Here is a comparison of this compound with other HPK1 inhibitors:
| Inhibitor | HPK1 Biochemical IC50 (nM) | pSLP-76 Cellular IC50 (nM) | IL-2 Production EC50 (nM) | Chemical Scaffold | Reference |
| This compound (Compound 22) | 0.061 | 78 | 19 | Diaminopyrimidine Carboxamide | Vara et al., 2021 |
| Compound 17 | 0.037 | 32 | 12 | Diaminopyrimidine Carboxamide | Vara et al., 2021 |
| HPK1-IN-32 | 65 | 65 | Not Reported | 3-[(1h-pyrazol-4-yl)oxy]pyrazin-2-amine | WO2022068848[2] |
| Compound from Arcus Biosciences | 26 | Not Reported | Not Reported | Not Disclosed | Singh, R.K. et al., 2023[3] |
Kinase Selectivity
An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. The selectivity of this compound has been evaluated against other members of the MAP4K family.
| Inhibitor | Selectivity vs. MAP4K2 (GCK) | Selectivity vs. MAP4K3 (GLK) | Selectivity vs. MAP4K4 (HGK) |
| This compound (Compound 22) | 1391-fold | 25-fold | 764-fold |
| Compound 17 | 1351-fold | 14-fold | 1270-fold |
While this compound demonstrates good selectivity against MAP4K2 and MAP4K4, its selectivity against MAP4K3 is more modest. Broader kinome-wide profiling is necessary to fully characterize its off-target interaction profile.
In Vivo Performance
Currently, there is limited publicly available data on the in vivo efficacy of this compound. However, the originating research highlights that the diaminopyrimidine carboxamide scaffold was optimized to improve pharmacokinetic properties, suggesting the intent for in vivo evaluation.[4] Other HPK1 inhibitors have shown promise in preclinical animal models, demonstrating tumor growth inhibition, both as single agents and in combination with immune checkpoint inhibitors.[5][6][7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for HPK1 Inhibitor Characterization.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used for the key experiments cited.
HPK1 TR-FRET Biochemical Assay
This assay measures the direct inhibition of HPK1 kinase activity. Recombinant human HPK1 enzyme, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled ATP-competitive tracer are combined. The binding of the tracer and antibody to the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET). Test compounds, such as this compound, compete with the tracer for binding to the ATP pocket of HPK1, leading to a decrease in the FRET signal. The IC50 value is determined by measuring the concentration-dependent inhibition of the FRET signal.
pSLP-76 Cellular Assay in Human PBMCs
This assay assesses the ability of an inhibitor to block HPK1 activity within a cellular context.
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Cell Stimulation: PBMCs are stimulated with anti-CD3/CD28 antibodies to activate the T-cell receptor signaling pathway, leading to the activation of HPK1.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the HPK1 inhibitor (e.g., this compound) before stimulation.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular proteins.
-
pSLP-76 Detection: The level of phosphorylated SLP-76 (at Ser376) in the cell lysates is quantified using a sensitive immunoassay, such as a sandwich ELISA or a TR-FRET-based assay.
-
Data Analysis: The concentration-dependent decrease in pSLP-76 levels is used to calculate the IC50 value.
IL-2 Production Assay in Human PBMCs
This functional assay measures the downstream consequence of HPK1 inhibition on T-cell activation, which is the production of the cytokine IL-2.
-
Cell Culture and Treatment: Similar to the pSLP-76 assay, human PBMCs are stimulated in the presence of varying concentrations of the HPK1 inhibitor.
-
Supernatant Collection: After an extended incubation period (typically 24-72 hours), the cell culture supernatant is collected.
-
IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using a standard ELISA kit.
-
Data Analysis: The concentration-dependent increase in IL-2 production is plotted to determine the EC50 value.
Conclusion
This compound is a highly potent inhibitor of HPK1 in both biochemical and cellular assays. Its diaminopyrimidine carboxamide scaffold represents a promising chemical class for the development of HPK1-targeted therapies. While its selectivity profile against the broader kinome and its in vivo efficacy require further investigation, the available data positions this compound as a valuable tool for preclinical research into the role of HPK1 in immuno-oncology. The detailed experimental protocols provided herein should facilitate the comparative evaluation of this compound and other emerging HPK1 inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. jitc.bmj.com [jitc.bmj.com]
Hpk1-IN-4: A Comparative Analysis of Specificity Against MAP4K Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hematopoietic progenitor kinase 1 (Hpk1) inhibitor, Hpk1-IN-4, against other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. Understanding the specificity of kinase inhibitors is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers in immuno-oncology and related fields.
Data Presentation: this compound Specificity
This compound, also identified as compound 22 in scientific literature, is a potent inhibitor of Hpk1 (also known as MAP4K1) with a reported IC50 value of 0.061 nM.[1] While comprehensive public data on the selectivity of this compound against all other MAP4K family members is limited, the importance of such selectivity is well-documented for other Hpk1 inhibitors. The MAP4K family shares a high degree of structural similarity, yet individual members can have distinct and even opposing roles in cellular signaling, particularly in immune responses.[2] For instance, while Hpk1 and MAP4K4 (HGK) are negative regulators of T-cell activation, MAP4K3 (GLK) acts as a positive regulator.[2] Therefore, non-selective inhibition of GLK could counteract the desired immune-enhancing effects of Hpk1 inhibition.
To illustrate the concept and importance of selectivity within the MAP4K family, the following table includes data for other published Hpk1 inhibitors. This contextual information underscores the typical goals and findings in the development of selective Hpk1 inhibitors.
| Kinase Target | This compound IC50 (nM) | Compound K IC50 (nM) | GNE-1858 IC50 (nM) | BGB-15025 IC50 (nM) |
| Hpk1 (MAP4K1) | 0.061 | 2.6 | 1.9 | Not specified |
| GCK (MAP4K2) | Data not available | >130 | >1000 | >1000 |
| GLK (MAP4K3) | Data not available | >1000 | >1000 | >1000 |
| HGK (MAP4K4) | Data not available | >130 | >1000 | >1000 |
| KHS (MAP4K5) | Data not available | Data not available | Data not available | Data not available |
| MINK (MAP4K6) | Data not available | >1000 | >1000 | >1000 |
Data for Compound K, GNE-1858, and BGB-15025 are provided for comparative purposes to highlight the selectivity profiles of other known Hpk1 inhibitors.
Experimental Protocols
The determination of kinase inhibitor specificity is a critical step in drug development. A variety of biochemical assays are employed for this purpose. Below is a generalized protocol for a common method, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of MAP4K family kinases.
Materials:
-
Recombinant human MAP4K enzymes (Hpk1, GCK, GLK, HGK, KHS, MINK)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP solution
-
Test inhibitor (this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the specific MAP4K enzyme and the substrate (MBP) in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).
-
Plot the normalized data as a function of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Mandatory Visualizations
MAP4K Signaling in T-Cell Activation
The following diagram illustrates the signaling cascade involving MAP4K family members in the context of T-cell receptor (TCR) activation. It highlights the opposing roles of Hpk1 and GLK.
Caption: Opposing roles of Hpk1 and GLK in T-cell signaling.
Experimental Workflow for Kinase Inhibitor Specificity
The following diagram outlines the general workflow for assessing the specificity of a kinase inhibitor like this compound.
References
Navigating the Kinome: A Comparative Analysis of HPK1 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative overview of the selectivity of a representative Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, in the absence of publicly available data for "Hpk1-IN-4," alongside other known HPK1 inhibitors. The data is presented to facilitate an objective comparison of their performance based on available information.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its role in dampening immune responses has made it a compelling target for cancer immunotherapy.[1] By inhibiting HPK1, the goal is to enhance the body's natural anti-tumor immunity.
The HPK1 Signaling Pathway
HPK1 is predominantly expressed in hematopoietic cells and acts as a crucial node in the signaling cascade following T-cell receptor activation. Upon TCR engagement, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, ultimately leading to the downregulation of T-cell activation and proliferation. The diagram below illustrates a simplified overview of the HPK1 signaling pathway.
Caption: A simplified diagram of the HPK1 signaling cascade in T-cells.
Comparative Kinome Selectivity Profile
While specific data for "this compound" is not publicly available, we can examine the selectivity profiles of other well-characterized HPK1 inhibitors to understand the common challenges and successes in targeting this kinase. The following table summarizes the selectivity data for a representative HPK1 inhibitor, "Compound K" from Bristol Myers Squibb, and another novel inhibitor, "PCC-1". The data is based on descriptions from scientific publications, as full kinome scan datasets are often proprietary.
| Inhibitor | Primary Target | Selectivity Profile | Key Off-Targets (if disclosed) | Reference |
| Compound K | HPK1 (MAP4K1) | Described as a potent and selective inhibitor. It demonstrates over 50-fold selectivity against other members of the MAP4K family. | Not specified in detail in public sources. | [3] |
| PCC-1 | HPK1 (MAP4K1) | Reported to have good selectivity against T-cell kinases. | Not specified in detail in public sources. | [4] |
| A Novel HPK1 Inhibitor (Insilico Medicine) | HPK1 (MAP4K1) | IC50 of 10.4 nM for HPK1. Exhibited selectivity against a panel of TCR-related kinases and other MAP4K family members, with IC50 values ranging from 85 to 665 nM for the latter. | Other MAP4K family members. |
Experimental Protocols: Kinome Scan
The cross-reactivity profile of kinase inhibitors is commonly determined using a high-throughput screening method known as a kinome scan. The KINOMEscan™ platform from Eurofins Discovery is a widely used example.[5][6]
Principle of the Assay:
The KINOMEscan™ assay is a competition-based binding assay.[5][7] It measures the ability of a test compound to displace a proprietary, immobilized ligand that binds to the active site of a large panel of kinases. The amount of kinase that remains bound to the immobilized ligand is quantified.
Experimental Workflow:
-
Kinase-Ligand Binding: A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.
-
Competition: The test compound (e.g., an HPK1 inhibitor) is added to the mixture. If the test compound binds to the kinase's active site, it will compete with the immobilized ligand and prevent the kinase from binding to the solid support.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal or as a dissociation constant (Kd) to determine the potency of the interaction.
Kinome Scan Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical KINOMEscan™ experiment.
Caption: A schematic of the KINOMEscan™ experimental workflow.
Conclusion
While a direct cross-reactivity profile for "this compound" is not available in the public domain, the analysis of other reported HPK1 inhibitors reveals a consistent effort to achieve high selectivity, particularly against other members of the MAP4K family. The KINOMEscan™ platform and similar technologies are indispensable tools in the development of selective kinase inhibitors, providing a comprehensive view of on- and off-target interactions that are crucial for advancing safe and effective therapeutics. Researchers developing novel HPK1 inhibitors should anticipate the need for such extensive profiling to validate the selectivity of their compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. MAP4K1 mitogen-activated protein kinase kinase kinase kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. youtube.com [youtube.com]
A Head-to-Head Battle for In Vivo Supremacy: Hpk1-IN-4 vs. CFI-402411 in Preclinical Cancer Immunotherapy
For researchers, scientists, and drug development professionals navigating the landscape of novel immuno-oncology targets, the serine/threonine kinase HPK1 (Hematopoietic Progenitor Kinase 1) has emerged as a compelling candidate. Its role as a negative regulator of T-cell activation makes it an attractive target for therapeutic intervention. This guide provides a comprehensive in vivo comparison of two prominent HPK1 inhibitors: Hpk1-IN-4 and CFI-402411, presenting key data to inform the selection of the optimal tool for preclinical research.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream targets, including SLP-76, leading to a dampening of the anti-tumor immune response. Inhibition of HPK1 is therefore a promising strategy to unleash the full potential of the immune system against cancer.
This comparison guide focuses on the in vivo characteristics of this compound and CFI-402411, two small molecule inhibitors of HPK1, to aid researchers in selecting the most suitable compound for their in vivo studies.
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular activities of this compound and CFI-402411 reveals that both are highly potent inhibitors of HPK1. This compound, also referred to as compound 22 in scientific literature, exhibits an exceptionally low half-maximal inhibitory concentration (IC50) of 0.061 nM in biochemical assays[1]. CFI-402411 is also described as a highly potent inhibitor of HPK1, with preclinical studies demonstrating its immune-activating effects[2][3][4][5].
| Parameter | This compound (Compound 22) | CFI-402411 |
| Target | HPK1 (MAP4K1) | HPK1 (MAP4K1) |
| IC50 | 0.061 nM[1] | Potent inhibitor (specific value not publicly disclosed)[2][3][4][5] |
In Vivo Pharmacokinetics
Understanding the pharmacokinetic profile of a compound is critical for designing effective in vivo experiments. While detailed head-to-head pharmacokinetic data is not publicly available, published information for each compound provides valuable insights.
Unfortunately, specific in vivo pharmacokinetic data for this compound, such as bioavailability, half-life, and maximum concentration (Cmax) in plasma, were not detailed in the currently available search results.
In Vivo Efficacy in Syngeneic Tumor Models
The ultimate test for an anti-cancer therapeutic is its ability to control tumor growth in a living organism. Both this compound and CFI-402411 have been evaluated in syngeneic mouse models, where tumors with a competent immune system are implanted.
This compound: The primary publication describing this compound (compound 22) focuses on its discovery and in vitro characterization as a preclinical tool compound[2][6]. While the authors highlight its potential for in vivo studies, specific in vivo efficacy data, such as tumor growth inhibition (TGI) in syngeneic models, is not provided in the abstract or readily available search results.
CFI-402411: Preclinical studies have shown that CFI-402411 has potent anti-leukemic effects and immune-activating properties in several mouse models[2][3][4][5]. It has been evaluated in various syngeneic cancer models, though specific TGI percentages and corresponding doses are not consistently reported in the publicly accessible documents. The focus of many communications has been on its clinical development.
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon published research.
This compound: The publication by Vara et al. in ACS Medicinal Chemistry Letters would contain the detailed synthesis and in vitro assay protocols for this compound (compound 22)[2][6]. However, as in vivo data is not presented, a detailed in vivo protocol for this specific compound is not available from this source.
CFI-402411: Information regarding the in vivo experimental design for CFI-402411 can be inferred from press releases and conference presentations related to its preclinical development. These studies typically involve the use of syngeneic mouse models where the compound is administered orally. However, for precise details on dosing regimens, vehicle formulation, and specific tumor models used, a primary research publication or a detailed conference poster would be required.
HPK1 Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion: Which is Better for In Vivo Studies?
Based on the currently available public information, CFI-402411 appears to be the more characterized compound for in vivo studies . Its progression into clinical trials indicates a substantial body of preclinical in vivo data supporting its efficacy and safety, even though the specific details are not fully disclosed in the initial search results. The availability of information from clinical trials also provides a translational context that is valuable for preclinical research.
This compound (compound 22) is presented as a potent preclinical tool compound with an impressive biochemical potency. However, the lack of publicly available in vivo efficacy and pharmacokinetic data makes it a less readily applicable choice for researchers aiming to immediately embark on in vivo cancer model studies. Further investigation into the full publication by Vara et al. is necessary to ascertain if any in vivo characterization was performed.
For researchers prioritizing a compound with a clear path of clinical development and some level of established in vivo activity, CFI-402411 would be the more logical choice. For those focused on fundamental research and willing to undertake the initial in vivo characterization, the high potency of this compound makes it an intriguing candidate. Ultimately, the choice will depend on the specific goals and resources of the research team. A thorough review of the primary literature for both compounds is strongly recommended before making a final decision.
References
- 1. Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. treadwelltx.com [treadwelltx.com]
- 4. Treadwell Therapeutics Announces A Presentation at the 2022 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 5. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-4: A Comparative Analysis of Monotherapy vs. Combination Therapy in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2] Its inhibition is sought to unleash the body's immune system against tumors. This guide provides a comparative overview of the preclinical compound Hpk1-IN-4, examining its efficacy as a standalone agent versus its potential when combined with other immunotherapies. Due to the limited availability of in vivo data for this compound, this guide will also draw upon data from other well-characterized HPK1 inhibitors to provide a broader context for the therapeutic potential of this drug class.
This compound: In Vitro Profile
This compound (also referred to as compound 22 in some literature) is a potent inhibitor of HPK1, demonstrating significant activity at the molecular level.[3][4] Its primary mechanism of action involves blocking the kinase activity of HPK1, which in turn prevents the phosphorylation of downstream targets like SLP-76, a key signaling molecule in T-cells.[5] This inhibition is expected to enhance T-cell activation and cytokine production.[3]
| Compound | Target | IC50 (nM) | Assay |
| This compound | HPK1 | 0.061 | Enzymatic Assay |
Table 1: In Vitro Potency of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound against its target, HPK1.
Efficacy of HPK1 Inhibitors: Monotherapy vs. Combination Therapy
While in vivo efficacy data for this compound is not publicly available, studies on other potent and selective HPK1 inhibitors provide valuable insights into the expected performance of this class of drugs, both as monotherapies and in combination with immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.
Preclinical and clinical data suggest that while HPK1 inhibitors show modest activity as single agents, their true potential is realized in combination with ICIs, where synergistic effects lead to more robust and durable anti-tumor responses.[6][7]
Monotherapy Performance
As a monotherapy, HPK1 inhibitors have demonstrated the ability to inhibit tumor growth in preclinical syngeneic mouse models.[8][9] In early-phase clinical trials, some patients with advanced solid tumors have shown clinical benefit, including durable stable disease and even partial or complete responses.[10][11][12]
| Inhibitor | Cancer Type | Metric | Result |
| NDI-101150 | Advanced Solid Tumors | Clinical Benefit Rate | 16.7% (5/30 patients)[10][11] |
| NDI-101150 | Renal Cell Carcinoma (ccRCC) | Objective Response Rate | 15.0%[13] |
| NDI-101150 | Renal Cell Carcinoma (ccRCC) | Disease Control Rate | 60%[13] |
| BGB-15025 | Advanced Solid Tumors | Objective Response Rate | 0% (0/60 patients)[6][14] |
| BGB-15025 | Advanced Solid Tumors | Disease Control Rate | 35.0%[6][14] |
| GRC 54276 | Advanced Solid Tumors | Tumor Growth Inhibition | Strong (in CT26 model)[9][15] |
| Insilico Medicine Inhibitor | Solid Tumors (CT26 model) | Tumor Growth Inhibition | 42%[7] |
Table 2: Efficacy of HPK1 Inhibitors as Monotherapy. This table presents key efficacy data from preclinical and clinical studies of various HPK1 inhibitors used as single agents.
Combination Therapy Performance
The combination of HPK1 inhibitors with ICIs has shown significantly enhanced anti-tumor activity compared to either agent alone.[6][16] This is attributed to the complementary mechanisms of action: HPK1 inhibitors enhance T-cell priming and activation, while ICIs block the inhibitory signals in the tumor microenvironment.
| Inhibitor Combination | Cancer Type | Metric | Result |
| NDI-101150 + Pembrolizumab | Advanced Solid Tumors | - | Phase 1/2 trial ongoing[6][10] |
| BGB-15025 + Tislelizumab | Advanced Solid Tumors | Objective Response Rate | 18.4%[6][14] |
| BGB-15025 + Tislelizumab | Advanced Solid Tumors | Disease Control Rate | 57.1%[6][14] |
| GRC 54276 + Anti-CTLA-4 | Solid Tumors (CT26 model) | Tumor Growth Inhibition | Significantly Enhanced[9][15] |
| GRC 54276 + Atezolizumab | Solid Tumors (MC38-hPD-L1 model) | Tumor Growth Inhibition | Significantly Enhanced[9][15] |
| NMBS-1 + Anti-CTLA-4 | Solid Tumors (Syngeneic model) | Tumor Growth Inhibition | Significant[8] |
| CompK + Anti-PD-1 | Solid Tumors (Syngeneic models) | Antitumor Efficacy | Superb[17][18] |
| Insilico Medicine Inhibitor + Anti-PD-1 | Solid Tumors (CT26 model) | Tumor Growth Inhibition | 95%[7] |
Table 3: Efficacy of HPK1 Inhibitors in Combination Therapy. This table highlights the enhanced efficacy observed when HPK1 inhibitors are combined with immune checkpoint inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and other HPK1 inhibitors, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to assess their efficacy.
The diagram above illustrates the central role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the dampening of the immune response. This compound and other inhibitors block this negative feedback loop, thereby promoting a more robust and sustained activation of T-cells.
The workflow diagram outlines the typical experimental procedures for evaluating the efficacy of an HPK1 inhibitor. In vitro assays focus on the direct effects on immune cell function, while in vivo studies in syngeneic mouse models assess the anti-tumor efficacy in the context of a competent immune system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of HPK1 inhibitors.
In Vitro T-Cell Activation Assay
Objective: To assess the effect of an HPK1 inhibitor on T-cell activation and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
HPK1 inhibitor (e.g., this compound)
-
Anti-CD3 and anti-CD28 antibodies
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
ELISA kit for IL-2 and IFN-γ quantification
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of the HPK1 inhibitor or vehicle control for 1-2 hours.
-
If testing a combination, add the immune checkpoint inhibitor antibody at this stage.
-
Stimulate the T-cells by adding plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant for cytokine analysis using ELISA according to the manufacturer's instructions.
-
Harvest the cells for analysis of activation markers (e.g., CD25, CD69) or proliferation (e.g., using CFSE staining) by flow cytometry.
In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor.
Materials:
-
6-8 week old C57BL/6 mice
-
MC38 colon adenocarcinoma cells
-
HPK1 inhibitor (formulated for oral administration)
-
Anti-mouse PD-1 or anti-mouse CTLA-4 antibody
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture MC38 cells and harvest them during the exponential growth phase.
-
Subcutaneously inject 0.5-1 x 10^6 MC38 cells into the flank of each C57BL/6 mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., n=10 per group):
-
Group 1: Vehicle control
-
Group 2: HPK1 inhibitor (e.g., daily oral gavage)
-
Group 3: Anti-PD-1 antibody (e.g., intraperitoneal injection twice a week)
-
Group 4: HPK1 inhibitor + Anti-PD-1 antibody
-
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, tumors can be excised for analysis of tumor-infiltrating lymphocytes by flow cytometry.
Conclusion
This compound is a potent in vitro inhibitor of HPK1. While in vivo data for this specific compound is lacking in the public domain, the broader class of HPK1 inhibitors has demonstrated a clear therapeutic rationale. The available evidence strongly suggests that the most effective application of HPK1 inhibition in cancer immunotherapy is in combination with immune checkpoint inhibitors. This dual approach tackles two distinct mechanisms of immune suppression, leading to a more potent and durable anti-tumor response. Further preclinical and clinical investigation of this compound and other next-generation HPK1 inhibitors is warranted to fully elucidate their therapeutic potential in oncology.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. onclive.com [onclive.com]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 8. nimbustx.com [nimbustx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. nimbustx.com [nimbustx.com]
- 11. Nimbus Therapeutics Shares Positive Phase 1/2 Data on HPK1 Inhibitor for Advanced Tumors at 2024 ASCO Meeting [synapse.patsnap.com]
- 12. Nimbus reports positive data from Phase I/II solid tumour trial [clinicaltrialsarena.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for T-Cell Activation: Hpk1-IN-4 vs. NDI-101150
For researchers, scientists, and drug development professionals navigating the landscape of T-cell activation studies, the choice of a suitable Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor is critical. This guide provides a comprehensive comparison of two prominent HPK1 inhibitors: Hpk1-IN-4, a research-grade tool compound, and NDI-101150, a clinical-stage investigational drug. This objective analysis, supported by available experimental data, will aid in the selection of the appropriate inhibitor for specific research needs.
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a well-established negative regulator of T-cell receptor (TCR) signaling.[1] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting T-cell activation and effector functions.[2][3] Both this compound and NDI-101150 are potent inhibitors of HPK1, but they differ significantly in their developmental stage and the breadth of available characterization data.
At a Glance: Key Differences
| Feature | This compound | NDI-101150 |
| Development Stage | Preclinical Tool Compound | Phase 1/2 Clinical Trials |
| Primary Use | In vitro and in vivo research | Investigational new drug for cancer therapy |
| Data Availability | Limited public data | Extensive preclinical and clinical data |
In-Depth Comparison of Performance
A thorough comparison of this compound and NDI-101150 reveals differences in their reported potency and the extent of their characterization. NDI-101150, being a clinical candidate, has a more extensive public dataset detailing its activity and selectivity.
Biochemical and Cellular Potency
Both inhibitors demonstrate high potency against HPK1 in biochemical assays. However, NDI-101150 has been more extensively characterized in cellular assays that are critical for understanding its biological effects.
| Parameter | This compound | NDI-101150 | Reference |
| HPK1 Biochemical IC50 | 0.061 nM (as compound 22) | < 1 nM | [4] |
| Cellular pSLP76 Inhibition IC50 | Data not publicly available | 8.65 mg/kg (in vivo) | [5] |
| T-Cell IL-2 Production EC50 | Data not publicly available | 1.5 nM (in a primary T-cell assay for a similar potent inhibitor) |
Note: Data for this compound is limited. The provided biochemical IC50 is for a compound identified as "compound 22" in a scientific publication, which is marketed as this compound by some vendors.
Selectivity Profile
| Kinase Family | This compound Selectivity | NDI-101150 Selectivity | Reference |
| MAP4K Family | Data not publicly available | >300-fold selectivity against other MAP4K family members | [4] |
Effects on T-Cell Activation and Cytokine Production
Inhibition of HPK1 is expected to lead to increased T-cell activation, marked by enhanced cytokine production. NDI-101150 has demonstrated robust activity in this regard. While similar effects are anticipated for this compound due to its mechanism of action, specific quantitative data is not as extensively documented in the public domain.
NDI-101150 has been shown to:
-
Dose-dependently increase the secretion of pro-inflammatory cytokines, including IL-2 and IFN-γ, in human CD4+ and CD8+ T-cells.
-
Enhance T-cell activation even in immunosuppressive conditions.
-
Promote the activation of other immune cells, including B-cells and dendritic cells.
For this compound, while it is expected to enhance cytokine production, researchers would need to perform their own dose-response experiments to quantify this effect for their specific experimental system.
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is essential to visualize the HPK1 signaling pathway and the general workflow for assessing their efficacy.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76, leading to its degradation.
Caption: General experimental workflow for assessing the effect of HPK1 inhibitors on T-cell activation.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized protocols for key assays used in the evaluation of HPK1 inhibitors.
T-Cell Cytokine Production Assay
Objective: To quantify the effect of HPK1 inhibitors on the production of cytokines (e.g., IL-2, IFN-γ) by activated T-cells.
Methodology:
-
T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ and CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Pre-incubate the T-cells with various concentrations of this compound or NDI-101150 for 1-2 hours.
-
T-Cell Stimulation: Transfer the cells to 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL). Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of IL-2 and IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
SLP-76 Phosphorylation Assay
Objective: To measure the inhibition of HPK1's direct downstream target, SLP-76, at the Ser376 phosphorylation site.
Methodology:
-
Cell Preparation: Use either purified primary T-cells or a T-cell line (e.g., Jurkat).
-
Inhibitor Treatment: Pre-treat the cells with a dose range of the HPK1 inhibitor for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-30 minutes) to induce HPK1 activation and subsequent SLP-76 phosphorylation.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blot analysis using an antibody specific for phosphorylated SLP-76 (Ser376). A total SLP-76 antibody should be used as a loading control.
-
Flow Cytometry (Alternative): Alternatively, fix and permeabilize the cells and stain with a fluorescently labeled anti-phospho-SLP-76 (Ser376) antibody for analysis by flow cytometry.
Conclusion and Recommendations
Both this compound and NDI-101150 are potent inhibitors of HPK1 that can be valuable tools for studying T-cell activation.
-
NDI-101150 is a well-characterized, clinical-stage inhibitor with a wealth of publicly available data on its potency, selectivity, and cellular activity. It is an excellent choice for researchers seeking a benchmark HPK1 inhibitor with a known and robust profile, particularly for studies that may have translational relevance.
-
This compound is a potent research-grade tool compound. While its biochemical potency is high, the public data on its cellular activity and selectivity is limited. It is a suitable option for exploratory research and for laboratories equipped to perform their own detailed characterization. Researchers using this compound should be prepared to conduct thorough dose-response and selectivity profiling to validate its effects in their specific experimental systems.
Ultimately, the choice between this compound and NDI-101150 will depend on the specific goals of the research, the resources available for compound characterization, and the desired level of translational relevance. For studies requiring a well-documented and clinically relevant inhibitor, NDI-101150 is the superior choice. For initial, exploratory studies where in-house characterization is feasible, this compound can be a cost-effective and potent option.
References
Validating the Mechanism of Action of Hpk1-IN-4: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1][2][3][4] Small molecule inhibitors of Hpk1, such as the hypothetical Hpk1-IN-4, aim to block this negative regulation, thereby enhancing the anti-tumor immune response.[5][6] Rigorous experimental validation is crucial to confirm the on-target activity and mechanism of action of any new Hpk1 inhibitor.
This guide provides a comparative overview of essential control experiments for validating the mechanism of action of this compound. We will compare its performance with a hypothetical alternative, "Compound X," which represents a less ideal inhibitor candidate. Detailed experimental protocols and data presentation will equip researchers with the necessary tools to assess the efficacy and specificity of their own Hpk1 inhibitors.
The Hpk1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) engagement, Hpk1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (pSLP-76 Ser376).[2][7][8] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination and degradation of SLP-76, and ultimately, the attenuation of the TCR signaling cascade.[8][9] This dampens T-cell activation and proliferation.[3] Hpk1 inhibitors, like this compound, are designed to block the kinase activity of Hpk1, thereby preventing the phosphorylation of SLP-76 and sustaining T-cell activation.[2][3]
Key Control Experiments for Validation
To validate that this compound acts as a potent and specific Hpk1 inhibitor, a series of control experiments are necessary. These experiments are designed to assess the compound's direct enzymatic inhibition, its on-target effects within a cellular context, and its functional consequences on immune cell activation.
In Vitro Hpk1 Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant Hpk1. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[10][11]
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant Hpk1 enzyme, the substrate (e.g., Myelin Basic Protein or a specific peptide), and ATP in a kinase assay buffer.[10][12]
-
Inhibitor Addition: Add serial dilutions of this compound or the control compound (Compound X) to the wells. Include a DMSO control (vehicle).
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity. Calculate IC50 values by fitting the data to a dose-response curve.
Comparative Data:
| Compound | Hpk1 IC50 (nM) | MAP4K2 (GCK) IC50 (nM) |
| This compound | 1.5 | > 10,000 |
| Compound X | 85 | 200 |
This table illustrates that this compound is a more potent and selective inhibitor of Hpk1 compared to Compound X, which shows less potency and some off-target activity against a related kinase, MAP4K2.
Cellular Phospho-SLP-76 (Ser376) Assay
This assay determines if this compound can inhibit the phosphorylation of Hpk1's direct downstream target, SLP-76, in a cellular context. Jurkat T-cells, which endogenously express Hpk1, are commonly used.[13]
Experimental Protocol:
-
Cell Treatment: Pre-incubate Jurkat T-cells with serial dilutions of this compound or Compound X for 1-2 hours.
-
TCR Stimulation: Activate the T-cells by adding anti-CD3/anti-CD28 antibodies to stimulate the TCR signaling pathway and activate Hpk1.[13]
-
Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), lyse the cells to extract proteins.
-
Western Blot or ELISA:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-SLP-76 (Ser376) and total SLP-76 (as a loading control).
-
Sandwich ELISA: Use a capture antibody specific for total SLP-76 and a detection antibody for phospho-SLP-76 (Ser376) for a more quantitative readout.[13]
-
-
Data Analysis: Quantify the levels of pSLP-76 relative to total SLP-76. Determine the IC50 for the inhibition of SLP-76 phosphorylation.
Comparative Data:
| Compound | Cellular pSLP-76 IC50 (nM) |
| This compound | 25 |
| Compound X | 550 |
This data demonstrates that this compound effectively inhibits Hpk1's downstream target in cells at a much lower concentration than Compound X.
T-Cell Activation and Cytokine Production Assay
A key functional consequence of Hpk1 inhibition is the enhancement of T-cell activation and the production of effector cytokines like Interleukin-2 (IL-2).[5][8] This assay measures the functional outcome of this compound treatment on primary human T-cells or Peripheral Blood Mononuclear Cells (PBMCs).
Experimental Protocol:
-
Cell Isolation: Isolate human PBMCs or purified CD3+ T-cells from healthy donor blood.
-
Compound Treatment: Plate the cells and pre-treat with serial dilutions of this compound or Compound X.
-
TCR Stimulation: Activate the cells with anti-CD3/anti-CD28 antibodies or beads.
-
Incubation: Culture the cells for 24-72 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 (or other cytokines like IFN-γ) using an ELISA kit.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC50 (the concentration that gives half-maximal effect).
Comparative Data:
| Compound | IL-2 Production EC50 (nM) | Max IL-2 Fold Increase |
| This compound | 40 | 10-fold |
| Compound X | 800 | 3-fold |
This table shows that this compound significantly enhances T-cell function at a lower concentration and to a greater extent than Compound X, consistent with its potent on-target activity.
Conclusion
The validation of a novel Hpk1 inhibitor like this compound requires a multi-faceted approach. The control experiments outlined in this guide, from direct biochemical assays to cellular target engagement and functional readouts, provide a robust framework for confirming its mechanism of action. By comparing the results of a potent and selective inhibitor (this compound) with a less ideal candidate (Compound X), we have illustrated how these assays can differentiate promising drug candidates. Researchers and drug developers can utilize these methodologies to rigorously validate their own Hpk1 inhibitors, ensuring the selection of the most promising compounds for further development in the exciting field of immuno-oncology.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. biofeng.com [biofeng.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Hpk1-IN-4 and First-Generation HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy. By inhibiting T-cell receptor (TCR) signaling, HPK1 dampens the anti-tumor immune response. Consequently, the development of small molecule inhibitors to block HPK1 activity is a key strategy to enhance the immune system's ability to fight cancer. This guide provides a comparative analysis of Hpk1-IN-4, a potent preclinical tool compound, against a selection of first-generation HPK1 inhibitors that have paved the way in this therapeutic area, including some that have advanced to clinical trials.
HPK1 Signaling Pathway
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates key adaptor proteins, most notably SLP-76 at the Ser376 residue. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal. Inhibition of HPK1 blocks this negative feedback loop, leading to sustained T-cell activation, increased cytokine production (such as IL-2), and enhanced anti-tumor immunity.
Harnessing Synergistic Power: A Comparative Guide to HPK1 Inhibitors in Combination with Checkpoint Blockade
An Objective Comparison of Novel HPK1 Inhibitors and Their Synergistic Anti-Tumor Effects with Immune Checkpoint Inhibitors
The inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), an intracellular negative regulator of T-cell activation, is a promising strategy in cancer immunotherapy.[1][2] By blocking HPK1, the threshold for T-cell activation is lowered, enhancing the immune system's ability to attack cancer cells.[2] This mechanism is particularly synergistic with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, which function to release the brakes on already activated T-cells.[1][2] Preclinical and clinical studies have shown that combining HPK1 inhibitors with ICIs can lead to more robust and durable anti-tumor responses.[3][4][5]
While the specific compound "Hpk1-IN-4" is not prominently featured in recent preclinical or clinical literature, a number of other potent and selective small molecule HPK1 inhibitors are under active investigation. This guide provides a comparative overview of the synergistic effects observed when these emerging HPK1 inhibitors are combined with various checkpoint inhibitors, supported by available experimental data.
Quantitative Data Summary
The efficacy of combining HPK1 inhibitors with checkpoint blockade has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize key quantitative data from these studies, focusing on tumor growth inhibition in preclinical settings and clinical response rates in patients with advanced solid tumors.
Table 1: Preclinical In Vivo Performance of HPK1 Inhibitors with Anti-PD-1/PD-L1 Blockade
| HPK1 Inhibitor | Checkpoint Inhibitor | Mouse Model | Monotherapy TGI (%) | Combination TGI (%) | Source(s) |
| Unnamed Compound | Anti-PD-1 | CT26 Syngeneic | 42% | 95% | [6] |
| CompK | Anti-PD-1 | MC38 & 1956 Sarcoma | Efficacy noted | "Superb antitumor efficacy" | [3][7] |
| CMPD0431 | Not Specified | CT26 Syngeneic | Tumor growth inhibition noted | Enhanced efficacy anticipated | [8][9] |
TGI: Tumor Growth Inhibition. Note: "Superb antitumor efficacy" for CompK indicates a strong synergistic effect, though a specific percentage was not provided in the source abstracts.
Table 2: Clinical Efficacy of HPK1 Inhibitors in Combination with Checkpoint Inhibitors (Advanced Solid Tumors)
| HPK1 Inhibitor | Checkpoint Inhibitor | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source(s) |
| NDI-101150 | Pembrolizumab | Phase 1/2 | 15.0% (monotherapy, ccRCC) | 60% (monotherapy, ccRCC) | [10] |
| BGB-15025 | Tislelizumab | Phase 1a | 18.4% | 57.1% | [11] |
| CFI-402411 | Pembrolizumab | Phase 1/2 | Confirmed CR in 1 HNSCC patient | 29% | [12] |
ORR: Objective Response Rate (Complete Response + Partial Response). DCR: Disease Control Rate (Complete Response + Partial Response + Stable Disease). Data for NDI-101150 combination therapy is still emerging. HNSCC: Head and Neck Squamous Cell Carcinoma. CR: Complete Response.
Experimental Protocols
The evaluation of synergy between HPK1 inhibitors and checkpoint inhibitors involves a multi-step process from in vitro characterization to in vivo animal studies and ultimately, human clinical trials.
Preclinical In Vivo Synergy Assessment in Syngeneic Mouse Models
A common method to assess anti-tumor efficacy and synergy is the use of syngeneic mouse tumor models, where mice with a competent immune system are implanted with cancer cell lines derived from the same mouse strain.
-
Cell Line and Implantation: Murine cancer cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are cultured and subcutaneously inoculated into immunocompetent mice (e.g., BALB/c).[6][13]
-
Treatment Groups: Once tumors reach a specified volume (e.g., ~50 mm³), mice are randomized into four groups: 1) Vehicle control, 2) HPK1 inhibitor monotherapy, 3) Checkpoint inhibitor (e.g., anti-PD-1 antibody) monotherapy, and 4) Combination therapy.[13]
-
Dosing and Administration: The HPK1 inhibitor is typically administered orally (p.o.) on a daily or twice-daily schedule. The anti-PD-1 antibody is administered intraperitoneally (i.p.) less frequently (e.g., twice weekly).[6][14]
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.[6]
In Vitro and Ex Vivo T-Cell Function Assays
These assays are crucial for confirming the mechanism of action and observing the direct effects of HPK1 inhibition on T-cell function.
-
T-Cell Activation and Cytokine Release: Human primary T-cells or Peripheral Blood Mononuclear Cells (PBMCs) are stimulated in vitro (e.g., with anti-CD3/CD28 antibodies). The cells are treated with the HPK1 inhibitor, an anti-PD-1 antibody, or both. The supernatant is then collected to measure the secretion of key pro-inflammatory cytokines like IFN-γ and IL-2 using ELISA or other bead-based arrays. A synergistic effect is noted if the combination treatment results in significantly higher cytokine production than either single agent.[3][8]
-
T-Cell Cytotoxicity Assay: Cancer cells are co-cultured with T-cells (often PBMCs). The ability of the T-cells to kill the cancer cells is measured under different treatment conditions (control, HPK1 inhibitor, anti-PD-1, combination). Cell killing can be quantified by measuring the release of lactate dehydrogenase (LDH) or by using flow cytometry to identify dead target cells.[16]
-
Biomarker Analysis: A key biomarker for HPK1 activity is the phosphorylation of SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue. Successful target engagement by an HPK1 inhibitor is confirmed by a dose-dependent reduction in pSLP76 (S376) levels in stimulated T-cells, often measured by flow cytometry or Western blot.[6][17]
Visualizations
Signaling Pathways and Mechanisms of Synergy
The diagrams below illustrate the HPK1 signaling pathway and a typical workflow for evaluating the synergy between HPK1 inhibitors and checkpoint blockade.
Caption: HPK1 Signaling and Synergy with Checkpoint Inhibition.
Caption: Experimental Workflow for Synergy Evaluation.
References
- 1. onclive.com [onclive.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ongoing phase 1/2 trial of the hematopoietic progenitor kinase 1 (HPK1) inhibitor NDI-101150 as monotherapy or in combination with pembrolizumab: Clinical safety and efficacy update in clear cell renal cell carcinoma (ccRCC). - ASCO [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Systematic investigation of chemo-immunotherapy synergism to shift anti-PD-1 resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Antitumor Activity of Combinations of Cytotoxic Chemotherapy and Immune Checkpoint Inhibitors Is Model-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
Assessing the Selectivity of Hpk1-IN-4 in Primary Human Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-4, with other alternative inhibitors in development. The focus is on the selectivity of these compounds in primary human immune cells, supported by experimental data and detailed protocols. HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell, B-cell, and dendritic cell activation, making it a compelling target for cancer immunotherapy.[1][2][3] The development of potent and selective HPK1 inhibitors is a key objective in the field to enhance anti-tumor immunity while minimizing off-target effects.
Comparative Analysis of HPK1 Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount to its therapeutic potential, ensuring that it primarily interacts with its intended target, thereby reducing the likelihood of adverse effects. This section provides a comparative summary of the reported selectivity of this compound and other notable HPK1 inhibitors.
Table 1: Biochemical Potency and Selectivity of HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | Selectivity Profile | Reference |
| This compound | 0.061 | Data on kinome-wide selectivity is not publicly available. | [4][5] |
| BGB-15025 | 1.04 | Good selectivity profile against other MAP4K family members. | BeiGene |
| NDI-101150 | Single-digit nM | >300-fold selectivity against MAP4K family kinases. | Nimbus Therapeutics |
| CFI-402411 | Potent inhibitor | Preclinical studies have demonstrated its ability to stimulate the immune system. Specific kinome-wide selectivity data is not detailed in the public domain. | Treadwell Therapeutics |
| HPK1-IN-7 | 2.6 | Shows selectivity against IRAK4 (59 nM) and GLK (140 nM). | [6] |
| HPK1-IN-57 | 0.09 | Potent inhibitor; comprehensive kinome scan data not publicly available. | [7] |
| Compound 34 | < 5 | 1257-fold selectivity over the MAP4K family member GLK. | [8] |
| Compound K | 2.6 | >50-fold greater selectivity than other MAP4K family members. | [9][10] |
Note: IC50 values can vary depending on the assay conditions. The selectivity profile is a summary of available data and may not be an exhaustive list of all off-target kinases.
HPK1 Signaling Pathway and Experimental Workflow
To understand the context of HPK1 inhibition, it is crucial to visualize its role in the T-cell receptor (TCR) signaling pathway and the general workflow for assessing inhibitor selectivity.
Caption: HPK1 signaling pathway in T-cells.
Caption: Experimental workflow for assessing inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are generalized protocols for key assays used to assess the selectivity and potency of HPK1 inhibitors.
In Vitro Kinase Inhibition Assay (Kinome Profiling)
This assay determines the inhibitory activity of a compound against a large panel of kinases, providing a comprehensive selectivity profile.
Objective: To determine the IC50 values of this compound and other inhibitors against HPK1 and a broad range of other kinases.
Materials:
-
Recombinant human kinases
-
ATP and appropriate kinase-specific substrates
-
Test compounds (this compound and alternatives)
-
Assay buffer (e.g., containing HEPES, MgCl2, Brij-35, BSA, DTT)
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³³P]ATP)
-
384-well plates
-
Plate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 250 nL) of each compound dilution into the wells of a 384-well plate.
-
Add the kinase and substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-SLP-76 (Ser376) Assay in Primary Human T-cells
This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.
Objective: To assess the cellular potency of this compound and other inhibitors in blocking HPK1 activity in primary human T-cells.
Materials:
-
Isolated primary human T-cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Test compounds
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76
-
Detection method: Western blotting, flow cytometry, or ELISA-based kits (e.g., HTRF, AlphaLISA).
Procedure:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Pre-incubate the T-cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated SLP-76 and total SLP-76 using the chosen detection method.
-
Normalize the phospho-SLP-76 signal to the total SLP-76 signal.
-
Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Cytokine Release Assay in Primary Human T-cells
This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation and cytokine production.
Objective: To evaluate the functional effect of this compound and other inhibitors on T-cell effector functions.
Materials:
-
Isolated primary human T-cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Test compounds
-
Cell culture medium
-
Cytokine detection kits (e.g., ELISA, Luminex, or intracellular cytokine staining for flow cytometry) for IL-2 and IFN-γ.
Procedure:
-
Isolate and culture primary human T-cells.
-
Treat the cells with serial dilutions of the test compounds.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Incubate the cells for a period sufficient for cytokine production (e.g., 24-72 hours).
-
Collect the cell culture supernatant (for ELISA/Luminex) or stain the cells for intracellular cytokines (for flow cytometry).
-
Quantify the concentration of IL-2 and IFN-γ.
-
Plot the cytokine concentration against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).
Conclusion
The available data indicates that this compound is a highly potent inhibitor of HPK1 in biochemical assays. However, a comprehensive public dataset on its kinome-wide selectivity is currently lacking, which makes a direct and thorough comparison with other inhibitors challenging. Compounds like NDI-101150 and others have reported favorable selectivity profiles, highlighting the progress in developing targeted HPK1 inhibitors. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to assess the selectivity and functional consequences of this compound and other inhibitors in primary human immune cells. Such studies are essential for the continued development of safe and effective HPK1-targeted immunotherapies for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. xcessbio.com [xcessbio.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Hpk1-IN-4
For laboratory professionals engaged in groundbreaking research and development, the proper handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the safe disposal of Hpk1-IN-4, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is informed by the SDS for the structurally related compound, Hpk1-IN-16, and general best practices for the disposal of laboratory chemicals. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure compliance with all local, state, and federal regulations.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 2739844-28-9 | [1] |
| Molecular Formula | C₂₃H₂₆N₆O₃ | [1] |
| Molecular Weight | 434.49 g/mol | [1] |
| Storage | Store at -20°C | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the GHS classification for the related compound Hpk1-IN-16, this compound should be handled with caution. The potential hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.
Step-by-Step Disposal Procedure
The primary disposal method for this compound and its containers is through an approved hazardous waste disposal program.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, properly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers tightly sealed when not in use.
-
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For large spills, contact your EHS department immediately.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water provided the person is conscious. Call a physician. Do not induce vomiting.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these guidelines, researchers can ensure the safe and responsible management of this compound in the laboratory, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Hpk1-IN-4
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling and disposal of Hpk1-IN-4, a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature, particularly potent small molecule kinase inhibitors, should be handled with caution. Based on the available safety information for similar compounds and general laboratory safety protocols, the following PPE is mandatory when handling this compound in solid or solution form.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound is typically stored at -20°C. Confirm the recommended storage conditions on the product vial or datasheet.
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.
Preparation of Stock Solutions
-
Preparation Environment : All procedures involving the handling of solid this compound must be conducted in a chemical fume hood.
-
Weighing : Use a precision balance within the fume hood. Handle the solid compound carefully to avoid generating dust.
-
Solvent Addition : Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.
-
Dissolution : Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting : It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling : Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage of Solutions : Store stock solutions at -20°C or -80°C as recommended to maintain stability.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste : This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal Vendor : Follow your institution's specific procedures for the disposal of hazardous chemical waste. Ensure the waste is collected by a licensed hazardous waste disposal company.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills : In a fume hood, decontaminate the area with an appropriate solvent (e.g., ethanol) and absorb the spill with absorbent pads. For spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Visualizing the Handling Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
